molecular formula C19H30N4O6S B12821644 Boc-N-Me-D-Arg(Tos)-OH

Boc-N-Me-D-Arg(Tos)-OH

Cat. No.: B12821644
M. Wt: 442.5 g/mol
InChI Key: OTYPUFUDTDVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Arg(Tos)-OH is a useful research compound. Its molecular formula is C19H30N4O6S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-N-Me-D-Arg(Tos)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-D-Arg(Tos)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPUFUDTDVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula for Boc-N-Me-D-Arg(Tos)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula for Boc-N-Me-D-Arg(Tos)-OH Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Advanced Building Block for Peptidomimetic Synthesis

Executive Summary

Boc-N-Me-D-Arg(Tos)-OH (CAS: 136642-84-7) is a specialized amino acid derivative employed in the synthesis of protease-resistant and membrane-permeable peptides.[1][2][3] This compound integrates three critical structural modifications—N-methylation , D-chirality , and Tosyl side-chain protection —into a single building block tailored for Boc-chemistry Solid Phase Peptide Synthesis (SPPS).

Its primary utility lies in the development of therapeutic peptidomimetics where standard L-arginine fails due to rapid enzymatic degradation or poor bioavailability. The N-methyl group introduces steric constraints that stabilize secondary structures (e.g.,


-turns) and enhance metabolic stability, while the D-configuration prevents recognition by endogenous proteases.
Physicochemical Specifications

The following data constitutes the validated baseline for analytical characterization and stoichiometry calculations in synthesis.

ParameterSpecification
Chemical Name

-

-t-Butoxycarbonyl-

-

-methyl-D-arginine(

-

-tosyl)
CAS Number 136642-84-7
Molecular Formula C

H

N

O

S
Molecular Weight 442.53 g/mol
Appearance White to off-white powder
Purity

98.0% (HPLC)
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
Storage 2–8°C, Desiccated (Hygroscopic)

Scientist’s Note: The molecular weight difference between the standard Boc-D-Arg(Tos)-OH (428.50) and this N-methylated derivative is exactly 14.03 Da (CH


). Mass spectrometry confirmation during synthesis should look for the 

peak at 443.54 .
Structural Mechanistics & Function

To understand the behavior of this molecule in synthesis, we must deconstruct its functional moieties. Each component serves a specific protective or structural role.

ChemicalStructure Figure 1: Functional Decomposition of Boc-N-Me-D-Arg(Tos)-OH Boc Boc Group (N-Term Protection) NMe N-Methyl Group (Backbone Modification) Boc->NMe Acid Labile (TFA Removal) Backbone D-Arginine Backbone (Chiral Center) NMe->Backbone Steric Hinderance (Modifies Coupling) Tos Tosyl Group (Side Chain Protection) Backbone->Tos HF Labile (Stable to TFA)

  • N-Methylation (

    
    -Me):  Replaces the amide proton with a methyl group. This eliminates a potential hydrogen bond donor, increasing lipophilicity and membrane permeability. Crucially, it introduces steric bulk that hinders enzymatic access.
    
  • D-Configuration: The unnatural enantiomer renders the peptide bond essentially "invisible" to common proteolytic enzymes (e.g., trypsin), which are stereoselective for L-arginine.

  • Tosyl (Tos): Protects the highly basic guanidino group.[4] Unlike Pbf/Pmc groups used in Fmoc chemistry, Tos is extremely stable to acids (TFA) and requires strong anhydrous acids (HF) for removal. This makes it ideal for Boc-SPPS where repetitive TFA treatments occur.

Synthetic Utility: Protocols & Methodologies

The introduction of Boc-N-Me-D-Arg(Tos)-OH into a peptide sequence presents unique challenges, primarily due to the steric hindrance of the N-methyl group.

4.1 Coupling Protocol (Installation)

Standard DIC/HOBt coupling is often insufficient for N-methylated amino acids due to slow kinetics.

Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

Step-by-Step Workflow:

  • Activation: Dissolve 3.0 eq of Boc-N-Me-D-Arg(Tos)-OH and 2.9 eq of HATU in minimal dry DMF.

  • Base Addition: Add 6.0 eq of DIEA (Diisopropylethylamine). The solution should turn yellow (activation).

  • Coupling: Add the activated mixture immediately to the resin-bound amine.

  • Incubation: Agitate for 2–4 hours (longer than standard 1h).

  • Monitoring: Use the Chloranil Test (not Kaiser test) for secondary amines, or micro-cleavage HPLC. The Kaiser test is prone to false negatives with N-methylated residues.

4.2 Elongation (Coupling onto the N-Me residue)

This is the critical bottleneck. The N-methyl group on the resin-bound D-Arg creates massive steric interference for the incoming amino acid.

Strategy: Use highly reactive acylating species.

  • Option A: HATU/HOAt with double coupling (2 x 2h).

  • Option B: Bis(trichloromethyl)carbonate (BTC) mediated coupling (generates acid chloride in situ).

4.3 Deprotection & Cleavage

Since this is a Boc/Tos derivative, the deprotection strategy is orthogonal:

  • N-Terminal Deprotection (Cycle):

    • Reagent: 50% TFA in DCM.

    • Mechanism: Removes the Boc group, exposing the secondary

      
      -methyl amine.
      
    • Note: The Tosyl group remains intact.

  • Final Cleavage (End of Synthesis):

    • Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (p-cresol/anisole) at 0°C for 60 mins.

    • Mechanism: Removes the peptide from the resin AND cleaves the Tosyl group from the Arginine side chain simultaneously.

    • Safety: HF is highly toxic and corrosive. Requires a specialized Teflon vacuum line.

SPPSWorkflow Figure 2: SPPS Cycle for N-Methylated Arginine Start Resin-Peptide-NH2 Coupling Couple Boc-N-Me-D-Arg(Tos)-OH (HATU/DIEA, 3h) Start->Coupling Check QC: Chloranil Test (Verify Coupling) Coupling->Check Check->Coupling Fail (Recouple) Deblock Boc Removal (50% TFA/DCM) Check->Deblock Pass NextCouple Couple Next AA (Requires High Reactivity) Deblock->NextCouple FinalCleavage Final Cleavage (HF/Anisole) NextCouple->FinalCleavage End of Seq

Handling & Storage
  • Hygroscopicity: The Tosyl and Boc groups make the molecule moderately hygroscopic. Moisture absorption can hydrolyze the Boc group over time or interfere with precise weighing.

  • Protocol: Allow the bottle to warm to room temperature before opening to prevent condensation. Store under inert gas (Argon/Nitrogen) if possible.

References
  • Chemical Book. (2024). Boc-N-Me-D-Arg(Tos)-OH Product Properties and CAS 136642-84-7. Retrieved from

  • Hairui Chemical. (2023). Product Specifications: Boc-N-Me-D-Arg(Tos)-OH.[1][2][3][5] Retrieved from

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Contextual grounding for N-Me coupling protocols).
  • Merck/Novabiochem. (2024). Technical Notes on Boc-Chemistry and Arginine Side Chain Protection. (General reference for Tosyl/HF cleavage mechanics).

Sources

Technical Guide: Solubility & Handling of Boc-N-Me-D-Arg(Tos)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, dissolution protocols, and handling strategies for Boc-N-Me-D-Arg(Tos)-OH . It is designed for researchers engaged in complex peptide synthesis, specifically those dealing with N-methylated amino acids and difficult sequences.[1]

Executive Summary

Boc-N-Me-D-Arg(Tos)-OH is a specialized, orthogonally protected amino acid derivative used primarily in Boc/Bzl Solid Phase Peptide Synthesis (SPPS) .[1] Its solubility profile is governed by the interplay between its lipophilic protecting groups (Boc, Tosyl), the N-methyl modification, and the polar guanidino side chain.

Unlike standard arginine derivatives, the N-methylation on the


-nitrogen significantly alters its physicochemical behavior. It disrupts the intermolecular hydrogen bonding network that typically causes aggregation in arginine derivatives, thereby enhancing its solubility  in organic solvents compared to its non-methylated counterpart, Boc-D-Arg(Tos)-OH.

Key Solubility Takeaway:

  • Primary Solvents: DMF, NMP, DMSO (High Solubility).[1]

  • Secondary Solvents: DCM, Methanol, Ethanol (Moderate to High Solubility).[1]

  • Incompatible: Water, Hexanes, Diethyl Ether (Insoluble/Precipitates).[1]

Physicochemical Profile & Structure-Solubility Analysis

To predict and manipulate solubility effectively, one must understand the functional moieties driving solvent interaction.[1]

FeatureMoietySolubility Impact
N-Terminus Boc (tert-Butyloxycarbonyl) Increases lipophilicity; promotes solubility in organic solvents (DCM, DMF).[1]
Backbone N-Methylation (

-Me)
Crucial Factor: Removes the H-bond donor on the amide.[1][2] Prevents

-sheet aggregation.[1] significantly improves solubility in DCM and reduces gelation risks.[1]
Side Chain Tosyl (p-Toluenesulfonyl) Masks the highly polar/charged guanidino group.[1] Adds aromatic character, enhancing solubility in polar aprotic solvents.[1]
Chirality D-Configuration Identical solubility to L-isomer, but critical for non-canonical peptide engineering (e.g., proteolytic stability).[1]
Diagram 1: Structure-Solubility Interaction Map

This diagram illustrates how each functional group of Boc-N-Me-D-Arg(Tos)-OH dictates its interaction with specific solvent classes.

SolubilityMap Compound Boc-N-Me-D-Arg(Tos)-OH Boc Boc Group (Lipophilic) Compound->Boc NMe N-Methyl (Aggregation Breaker) Compound->NMe Tos Tosyl Group (Aromatic/Masking) Compound->Tos DCM DCM / Chloroform (Chlorinated) Boc->DCM Promotes Water Water / Ether (Polar Protic / Non-polar) Boc->Water Inhibits NMe->DCM Enhances (Disrupts H-bonds) DMF DMF / NMP / DMSO (Polar Aprotic) Tos->DMF Strong Interaction Alc Methanol / Ethanol (Alcohols) Tos->Alc Moderate Interaction Tos->Water Inhibits

Caption: Functional decomposition of Boc-N-Me-D-Arg(Tos)-OH showing how specific moieties drive solubility in organic solvents while preventing dissolution in aqueous media.

Solubility Landscape & Solvent Compatibility[1]

The following data summarizes the expected solubility behavior based on structure-property relationships of N-methylated arginine derivatives.

Primary Solvents (Recommended for Stock Solutions)

These solvents are ideal for preparing high-concentration stocks (0.1 M – 0.5 M) for peptide coupling.[1]

SolventSolubility RatingNotes & Causality
DMF (Dimethylformamide)Excellent (>200 mg/mL)The gold standard for SPPS.[1] The polar aprotic nature solvates the Tosyl group effectively.[1]
NMP (N-Methyl-2-pyrrolidone)Excellent Superior penetrating power for resin swelling; often preferred over DMF for difficult sequences involving N-Me residues.
DMSO (Dimethyl Sulfoxide)Excellent Highly effective but difficult to remove due to high boiling point.[1] Use only if DMF/NMP fails or for biological assays.[1]
Secondary Solvents (Processing & Analysis)

Used for chromatography, re-crystallization, or specific coupling conditions.[1]

SolventSolubility RatingNotes & Causality
DCM (Dichloromethane)Good to High N-methylation significantly boosts DCM solubility compared to standard Arg derivatives. Essential for loading onto CTC resins.[1]
Methanol / Ethanol Moderate Soluble, but often used as co-solvents.[1] Heating may be required for high concentrations (>50 mg/mL).[1]
Ethyl Acetate Moderate Often used for extraction during workup.[1] Solubility is lower than in DCM/DMF.[1]
Non-Solvents (Precipitation & Washing)
SolventInteractionUse Case
Water InsolubleUsed to wash away salts/impurities during workup.[1]
Diethyl Ether / Hexane InsolubleUsed to precipitate the peptide or wash the protected amino acid solid.[1]

Experimental Protocols

Protocol A: Preparation of 0.2 M Coupling Solution (SPPS)

Context: Standard coupling in Boc chemistry. Safety: Perform in a fume hood. Wear nitrile gloves and safety glasses.[1]

  • Calculate: Determine the mass required.

    • MW Estimate: ~442.5 g/mol (Verify exact batch MW on CoA).[1]

    • Target: 0.2 M in 10 mL DMF = 2 mmol = ~885 mg.[1]

  • Weighing: Weigh the white powder into a dry scintillation vial.

    • Note: Boc-N-Me-D-Arg(Tos)-OH is generally not hygroscopic, but minimize exposure to humid air.

  • Solvent Addition: Add DMF (Anhydrous) or NMP .[1]

    • Volume: Add 75% of the final volume first (e.g., 7.5 mL).[1]

  • Dissolution: Vortex for 30–60 seconds.

    • Observation: The powder should dissolve rapidly.[1] If particulates remain, sonicate for 30 seconds at ambient temperature.[1]

    • N-Me Advantage: Unlike standard Arg(Tos), this derivative rarely forms gels in DCM/DMF mixtures due to the N-methyl group preventing intermolecular H-bonding.[1]

  • Final Adjustment: Make up to volume with solvent.[1]

Protocol B: Troubleshooting "Difficult" Dissolution

If the compound has been stored improperly or is an older batch, it may aggregate.[1]

  • Add Chaotropic Agent: If using DMF, add 1% Triton X-100 or use DMSO as a co-solvent (up to 10%).[1]

  • Warm Gently: Heat the vial to 35°C – 40°C in a water bath. Do not exceed 45°C to avoid Boc deprotection or thermal degradation.[1]

  • Sonication: Ultrasonic energy is highly effective for breaking up crystal lattice energy in N-methylated amino acids.[1]

Diagram 2: Dissolution Decision Tree

A logical workflow for researchers handling this compound for the first time.

DissolutionWorkflow Start Start: Dissolve Boc-N-Me-D-Arg(Tos)-OH Choice Select Solvent based on Application Start->Choice SPPS SPPS Coupling Choice->SPPS Synthesis Analysis HPLC / LCMS Choice->Analysis QC DMF_NMP Use DMF or NMP (0.1 - 0.5 M) SPPS->DMF_NMP MeCN_Water Use 50:50 MeCN:Water (+0.1% Formic Acid) Analysis->MeCN_Water Check Clear Solution? DMF_NMP->Check MeCN_Water->Check Success Proceed to Experiment Check->Success Yes Fail Turbid / Gel Check->Fail No Fix1 Sonicate (30s) Fail->Fix1 Fix1->Check Fix2 Warm to 40°C Fix1->Fix2 If still turbid Fix2->Check

Caption: Step-by-step decision logic for dissolving Boc-N-Me-D-Arg(Tos)-OH, including troubleshooting steps for turbidity.

Technical Nuances: The "N-Methyl" Effect

Researchers must recognize that Boc-N-Me-D-Arg(Tos)-OH is sterically hindered.[1] While solubility is generally better than the non-methylated parent, the coupling kinetics are significantly slower .

  • Steric Hindrance: The methyl group on the nitrogen hinders the approach of the activated carboxyl component during peptide bond formation.[1]

  • Coupling Reagents: Standard DIC/HOBt is often insufficient.[1]

    • Recommendation: Use high-efficiency coupling reagents like HATU or PyAOP with HOAt in DMF/NMP.[1]

  • Solvent Choice for Coupling: While DCM is a good solvent for dissolution, NMP is preferred for the actual coupling reaction of N-methyl amino acids because it promotes a more favorable conformation for the difficult acylation step.[1]

Storage and Stability

  • State: White to off-white powder.[1]

  • Storage: -20°C (Long term) or 2–8°C (Short term). Desiccate.

  • Stability: The Tosyl group is stable to TFA (used for Boc removal) but is removed by HF (Hydrogen Fluoride) or strong trifluoromethanesulfonic acid (TFMSA) cocktails at the end of synthesis.[1] Ensure no strong acids contact the solid during storage.[1]

References

  • Sigma-Aldrich. (n.d.).[1][3] Boc-D-Arg(Tos)-OH Novabiochem® Product Specification. Retrieved from [1]

  • Chem-Impex International. (n.d.).[1] Boc-Arg(Tos)-OH Product Data. Retrieved from [1]

  • Doig, A. J., et al. (2023).[1][2] N

    
    -Methylation of Arginine: Implications for Cell-Penetrating Peptides. National Institutes of Health (PMC).[1] Retrieved from 
    
  • Cayman Chemical. (n.d.).[1] Boc-Arg(Boc)2-OH Solubility Data. Retrieved from

  • ResearchGate. (2024).[1] Solubility of L-arginine in twelve mono-solvents. Retrieved from

Sources

Stability and Deprotection of the Tosyl (Tos) Group on Arginine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Tosyl protecting group on Arginine side chains Content Type: In-depth Technical Guide

Executive Summary

The p-toluenesulfonyl (Tosyl or Tos) group represents one of the most robust side-chain protection strategies for Arginine (Arg) in peptide chemistry. Unlike the acid-labile Pbf or Pmc groups used in Fmoc chemistry, Arg(Tos) is designed primarily for Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS). Its defining characteristic is extreme stability against trifluoroacetic acid (TFA) and nucleophiles, requiring "hard acid" conditions—typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—for removal.

This guide details the physicochemical stability of Arg(Tos), the mechanistic requirements for its deprotection, and the critical protocols necessary to prevent side reactions such as tryptophan alkylation.

Chemical Profile and Stability

The guanidino group of arginine is highly basic (pKa ~12.5) and nucleophilic. Without protection, it participates in acylation and deguanidination. The Tosyl group masks the


-nitrogen, reducing its nucleophilicity through strong electron withdrawal by the sulfonyl moiety.
Stability Hierarchy

Arg(Tos) sits at the apex of stability among common arginine protecting groups. It is completely stable to the repetitive TFA acidolysis cycles used to remove N-


-Boc groups during chain assembly.
Reagent/ConditionStability of Arg(Tos)Context
50% TFA / DCM Stable Standard N-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Boc removal condition.
Piperidine / DMF Stable Standard Fmoc removal (base stability).
DIEA / NMM Stable Neutralization steps.
HBr / Acetic Acid Stable Partial acid stability.
Anhydrous HF Labile Required for final cleavage/deprotection.
TFMSA / TFA Labile Alternative strong acid cleavage.
Na / Liquid NH

Labile Reductive cleavage (historical/solution phase).
Mechanistic Visualization

The following diagram illustrates the stability differential between Tosyl and Fmoc-compatible groups (Pbf/Pmc).

ArgProtectionStability Arg Arginine Side Chain (Guanidino Group) Pbf Pbf/Pmc Group (Acid Labile) Arg->Pbf Protection (Fmoc Chem) Tos Tosyl (Tos) Group (Acid Stable) Arg->Tos Protection (Boc Chem) TFA TFA Treatment (Weak Acidolysis) Pbf->TFA Cleaved by Tos->TFA STABLE (No Reaction) HF Anhydrous HF (Hard Acidolysis) Tos->HF Cleaved by

Figure 1: Stability hierarchy of Arginine protecting groups. Note the exclusive requirement for HF/Hard Acid to cleave the Tosyl group.

Deprotection Mechanisms & Protocols

The removal of the Tosyl group is an


-type acidolysis. The sulfonyl group is protonated, weakening the S-N bond, followed by cleavage to generate the guanidinium moiety and a tosyl cation. Because the tosyl cation is a potent electrophile, it must be immediately trapped to prevent re-attachment or modification of other residues.
The "Low-High" HF Cleavage Protocol

The industry standard for removing Arg(Tos) is the Low-High HF procedure (Tam et al.). This two-step method minimizes side reactions (such as alkylation of Tyr/Trp) by first removing facile groups via an


 mechanism before tackling the difficult Arg(Tos) via 

.
Step 1: Low HF (Pre-treatment)
  • Objective: Remove Benzyl (Bzl), Z, and Bom groups; reduce Methionine sulfoxide.

  • Mechanism:

    
     (minimizes carbocation generation).
    
  • Reagents: HF : DMS (Dimethylsulfide) : p-Cresol (25 : 65 : 10 v/v).

  • Conditions: 0°C for 2 hours.

  • Note: Arg(Tos) remains largely intact during this step.

Step 2: High HF (Hard Acid Cleavage)
  • Objective: Cleave Arg(Tos), Arg(NO

    
    ), and detach peptide from resin (MBHA/BHA).
    
  • Mechanism:

    
     (Hard acidolysis).
    
  • Reagents: HF : p-Cresol (90 : 10 v/v). Add Thioanisole if Trp is present.

  • Conditions: 0°C to -5°C for 45–60 minutes.

Detailed Experimental Workflow

Safety Warning: Anhydrous HF is lethal and dissolves glass. Use only Kel-F or Teflon vacuum lines and reaction vessels. Full PPE (face shield, neoprene gloves, apron) is mandatory.

  • Preparation:

    • Dry the peptide-resin thoroughly over

      
       overnight.
      
    • Transfer resin to the Kel-F reaction vessel of the HF apparatus.[1]

    • Add scavenger: p-Cresol (1 mL per gram of resin). If the sequence contains Trp or Tyr , add Thioanisole (1 mL) to scavenge the tosyl cations.

  • Condensation:

    • Cool the vessel to -78°C (Dry ice/acetone bath).

    • Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Reaction:

    • Warm the vessel to 0°C (Ice/water bath).

    • Stir magnetically for 60 minutes . (Extend to 90 mins only if multiple Arg(Tos) residues are present; prolonged exposure degrades peptide).

  • Evaporation:

    • Rapidly remove HF under high vacuum at 0°C. Do not use heat.

    • The residue will be oily/sticky due to scavengers.

  • Work-up:

    • Wash the resin with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups.

    • Extract the peptide with 10-50% Acetic Acid or 0.1% TFA/Water.

    • Lyophilize the extract.

Side Reactions and Troubleshooting

While Arg(Tos) avoids the ornithine formation often seen with Arg(NO


), it introduces specific risks related to the released tosyl cation.
Tryptophan Alkylation

The cleaved tosyl cation (


) is highly electrophilic. In peptides containing Tryptophan (Trp), the cation can attack the indole ring.
  • Symptom: Mass shift of +154 Da (Tosyl group) on the peptide.

  • Prevention: Use Thioanisole as a scavenger.[2] It acts as a "soft" nucleophile to intercept the

    
     cation.
    
  • Alternative: Use

    
    -formyl protection for Trp (
    
    
    
    ), which reduces the nucleophilicity of the indole ring. The Formyl group is removed during the Low-High HF procedure or via a separate piperidine wash.[3]
Lack of Ornithine Formation

Unlike Nitro-arginine (


), which can undergo intramolecular cyclization to form Ornithine side products under certain conditions, 

is generally resistant to this pathway. This makes Tosyl the superior choice for sequences where arginine integrity is critical, provided HF cleavage is feasible.

SideReactions TosCleavage Arg(Tos) + HF -> Arg(Free) + Tos+ TosCation Tosyl Cation (Tos+) (Electrophile) TosCleavage->TosCation Byproduct Tos-Trp Adduct (+154 Da Impurity) TosCation->Byproduct No Scavenger SafeWaste Tos-Thioanisole (Washed away) TosCation->SafeWaste With Scavenger Scavenger Thioanisole (Scavenger) Scavenger->SafeWaste Trp Tryptophan Side Chain (Nucleophile) Trp->Byproduct

Figure 2: Pathway of Tosyl cation scavenging vs. Tryptophan alkylation.

Comparative Analysis: Tos vs. Others

FeatureTos (Tosyl) Pbf / Pmc NO

(Nitro)
Chemistry Boc/BzlFmoc/tBuBoc/Bzl
Cleavage Reagent Anhydrous HF / TFMSA95% TFAHF / Hydrogenation
Acid Stability Extremely HighLowHigh
Tryptophan Risk High (requires scavengers)Moderate (Pbf < Pmc)Low
Ornithine Risk LowLowModerate
Removal Speed Slow (~60 min HF)Fast (~2-3 hrs TFA)Slow

Guidance for Application:

  • Choose Arg(Tos) when synthesizing long peptides using Boc chemistry, or when the peptide must survive harsh solution-phase modifications prior to final deprotection.

  • Avoid Arg(Tos) if the lab lacks HF facilities or if the peptide contains acid-sensitive modifications (e.g., sulfated tyrosines, glycosylation) that cannot survive HF.

References

  • National Institutes of Health (NIH). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides Protection and Deprotection. Retrieved from [Link]

Sources

Storage conditions and shelf life of Boc-N-Me-D-Arg(Tos)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Storage Conditions, Stability, and Shelf Life of Boc-N-Me-D-Arg(Tos)-OH

Executive Summary

Boc-N-Me-D-Arg(Tos)-OH (N-α-t-Butyloxycarbonyl-N-α-methyl-N-ω-tosyl-D-arginine) is a specialized, orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] Due to the hygroscopic nature of the arginine guanidino moiety and the acid-lability of the Boc group, strict environmental controls are required to maintain chemical integrity.[1][2]

  • Optimal Storage Temperature: -20°C (± 5°C).

  • Shelf Life: 24 months from the date of manufacture (DOM) when stored under inert gas and desiccation.[2]

  • Critical Hazard: Highly hygroscopic.[2] Exposure to ambient moisture causes rapid hydrolysis and physical degradation (clumping).[2]

  • Primary Degradation Pathway: Acid-catalyzed removal of the Boc group; moisture-induced hydrolysis.[1][2]

Chemical Identity & Structural Analysis

To understand the storage requirements, one must analyze the chemical architecture of the molecule.[2] The stability profile is dictated by three functional modifications to the D-Arginine core.

ComponentChemical FunctionStability Implication
Boc Group Protects the

-amine.[1][2][3][4][5]
Acid Labile: Sensitive to weak acids and moisture.[2] Spontaneous deprotection can occur if stored in acidic fumes (e.g., near TFA).[2]
N-Methylation Modifies the

-amine.[1][2]
Steric Hindrance: Increases stability against enzymatic degradation but alters solubility.[2] Does not significantly impact shelf-life stability compared to non-methylated variants.[1][2]
Tosyl (Tos) Protects the guanidino side chain.[2]Highly Stable: Resistant to TFA and weak bases.[2] Requires strong acids (HF, TFMSA) for removal.[2] Provides structural rigidity but contributes to the molecule's bulk.[2]
D-Configuration Stereochemistry.Identical Stability: The D-enantiomer shares the exact physicochemical stability profile as the L-isomer.[1][2]

Critical Storage Protocols

The following protocol ensures the maintenance of ≥99% purity over the defined shelf life. This system is self-validating: if the physical appearance changes (clumping), the protocol has been breached.[2]

Environmental Control
  • Temperature: Store at -20°C . While short-term excursions to 2-8°C (during shipping) are acceptable, long-term storage above 0°C accelerates slow hydrolysis.[1][2]

  • Atmosphere: The container headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) .[1][2] Argon is preferred due to its higher density, which effectively blankets the powder.[2]
    
  • Desiccation: Secondary containment with active desiccants (Silica gel or

    
    ) is mandatory.[2]
    
Container Specifications
  • Primary: Amber glass vials with Teflon-lined screw caps.[1][2] Amber glass prevents photodegradation, although Boc/Tos groups are relatively photostable compared to Fmoc.[2]

  • Secondary: Sealed Mylar bag or plastic jar containing desiccant packs.

Workflow Visualization (Graphviz)

StorageWorkflow Receipt Receipt of Compound (Check Seal Integrity) QC_Check Initial QC (HPLC/MS Verification) Receipt->QC_Check Verify COA Desiccate Equilibrate to Room Temp (Prevent Condensation) QC_Check->Desiccate Pass Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Desiccate->Aliquot In Glovebox/Hood Usage Usage in Synthesis Desiccate->Usage Immediate Use Storage Long-Term Storage (-20°C, Dark, Dry) Aliquot->Storage Seal Tightly Storage->Desiccate Thaw Cycle

Figure 1: Optimal workflow for receiving, aliquoting, and storing Boc-N-Me-D-Arg(Tos)-OH to minimize moisture introduction.

Shelf Life & Re-Test Parameters

Baseline Expectations
  • Guaranteed Shelf Life: 2 Years (at -20°C).

  • Conditional Extension: Up to 4-5 years if re-tested annually.[1][2]

Quality Control (QC) Metrics

Before using a lot that has been stored for >12 months, perform the following analytical tests.

TestMethodAcceptance CriteriaFailure Indicator
Purity HPLC (C18 Column)≥ 98.0%Extra peaks (Boc-loss or Tos-degradation).
Identity ESI-MSMass = 442.5 Da (

)
Mass shift of -100 Da (Boc loss).[1][2]
Appearance Visual InspectionWhite to off-white powderYellowing or "sticky" clumps (Hydrolysis).[1][2]
Solubility 10% in DMFClear, colorless solutionTurbidity (Polymerization/Aggregation).[2]

Degradation Mechanisms & Troubleshooting

Understanding how the molecule fails allows for better troubleshooting.[2]

Acidolytic Cleavage (Boc Removal)

The most common failure mode is the premature loss of the Boc group due to acidic contaminants in the laboratory atmosphere (e.g., HCl or TFA vapors).[2]

  • Mechanism: Protonation of the carbonyl oxygen

    
     cleavage of tert-butyl cation 
    
    
    
    release of
    
    
    and free amine.[1][2]
  • Prevention: Never store Boc-amino acids in the same secondary container as acidic reagents.

Hygroscopic Clumping

Arginine derivatives are "water magnets."[2]

  • Mechanism: Water absorption facilitates hydrolysis and alters the precise molecular weight needed for stoichiometric calculations in synthesis.[2]

  • Prevention: Allow the bottle to warm to room temperature before opening. This prevents atmospheric water from condensing on the cold powder.[2]

Degradation Pathway Diagram

DegradationPath Compound Boc-N-Me-D-Arg(Tos)-OH (Intact) Moisture Exposure to Moisture (Hygroscopicity) Compound->Moisture AcidFumes Exposure to Acid Fumes (TFA/HCl) Compound->AcidFumes Hydrolysis Hydrolysis (Sticky Solid) Moisture->Hydrolysis Deprotection Premature Boc Removal (Free Amine + CO2) AcidFumes->Deprotection Fail Synthesis Failure (Truncated Peptides) Hydrolysis->Fail Deprotection->Fail

Figure 2: Primary degradation pathways leading to synthesis failure.[1][2]

Handling & Safety

  • Solubilization: Boc-N-Me-D-Arg(Tos)-OH is soluble in DMF, DCM, and NMP.[1][2] Due to the N-methylation, solubility is generally higher than non-methylated arginine, but dissolution kinetics may be slower.[2] Vortexing is recommended.[2]

  • Deprotection Warning: While the Boc group is removed with TFA, the Tosyl (Tos) group is extremely stable.[2] It requires anhydrous Hydrogen Fluoride (HF) or strong reductive conditions (Na/NH3) for removal [1].[1][2] Ensure your facility is equipped for HF handling if you intend to generate the free arginine side chain.[1][2]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2]

  • Sigma-Aldrich. (n.d.).[1][2][6][7] Product Specification: Boc-Arg(Tos)-OH.[1][2][3][4][6][7][8] Merck KGaA.[2][6]

  • Bachem. (n.d.).[2] General Handling and Storage of Peptides and Amino Acid Derivatives.[2][4] Bachem Technical Notes.

  • Advanced ChemTech. (2024). Boc-N-Me-Arg(Tos)-OH Product Data.[1][2][9] Advanced ChemTech Catalog.

Sources

The N-Methylation Advantage: A Technical Guide to Boc-Protected N-Methyl Amino Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methyl amino acids into peptide backbones is a transformative strategy in modern drug discovery, converting rapidly degraded peptides into metabolically stable, membrane-permeable peptidomimetics. However, the very steric bulk that confers these advantages creates significant synthetic hurdles. This guide provides a rigorous technical overview of the synthesis, coupling, and handling of Boc-protected N-methyl amino acids, moving beyond standard protocols to address the specific challenges of steric hindrance and racemization.

Part 1: The Physicochemical Rationale

Before addressing the how, we must establish the why. N-methylation is not merely a blocking strategy; it fundamentally alters the peptide's energy landscape.

  • Conformational Constraint: The N-methyl group introduces a steric clash that restricts the rotation around the N-C

    
     (
    
    
    
    ) and C
    
    
    -C (
    
    
    ) bonds. Crucially, it lowers the energy barrier for cis-peptide bond formation. While standard amide bonds exist predominantly in the trans conformation (>99%), N-methylated bonds can populate the cis conformer significantly, enabling the design of turn structures and cyclic peptides.
  • Metabolic Stability: The absence of the amide proton prevents hydrogen bonding with the active sites of many proteases, dramatically increasing plasma half-life.

  • Membrane Permeability: By masking the solvent-exposed hydrogen bond donor (NH), N-methylation increases lipophilicity and allows the peptide to adopt a "chameleon" property—burying polar groups to traverse lipid bilayers.

Part 2: Synthesis of the Building Block

Acquiring high-purity Boc-N-Me-AA-OH is the first bottleneck. Commercial availability is improving, but specific residues often require in-house synthesis. We present the two primary methodologies.

Method A: The Benoiton Modification (Direct Methylation)

This is the workhorse method for simple amino acids (Ala, Phe, Leu). It utilizes sodium hydride (NaH) and methyl iodide (MeI).[1][2]

  • Mechanism: Deprotonation of the carbamate NH and the carboxylic acid, followed by SN2 attack on MeI.

  • Critical Control Point: To prevent O-methylation of the carboxylate (forming the methyl ester), the reaction requires precise stoichiometry or the use of a transient protecting group, though the Benoiton method relies on the kinetic preference for N-methylation after dianion formation.

Protocol:

  • Dissolve Boc-AA-OH (1 eq) in dry THF under Argon.

  • Cool to 0°C. Add MeI (8 eq).

  • Add NaH (60% dispersion, 3 eq) portion-wise. Note: Evolution of H2 gas.[3]

  • Stir at room temperature for 24 hours.

  • Quench with water, evaporate THF, and acidify with citric acid. Extract with EtOAc.[3]

Method B: The Freidinger Lactam Strategy (Oxazolidinone)

For amino acids prone to racemization or side-chain interference, the Freidinger method is superior. It locks the conformation in a 5-membered oxazolidinone ring, simultaneously protecting the carboxyl and amine groups while activating the nitrogen for methylation.

Workflow Visualization:

FreidingerMethod cluster_rationale Why use this? Start Boc-Amino Acid Step1 Cyclization (Paraformaldehyde, TsOH) Start->Step1 Dehydration Inter1 Oxazolidinone (The 'Freidinger Lactam') Step1->Inter1 Step2 Reductive Ring Opening (Triethylsilane/TFA) Inter1->Step2 Specific Cleavage Reason Prevents Racemization & Over-methylation Inter1->Reason End Boc-N-Me-AA-OH Step2->End

Caption: The Freidinger method locks the amino acid into a rigid oxazolidinone scaffold, ensuring stereochemical integrity during methylation.

Part 3: Coupling Strategies in Peptide Synthesis

Coupling an N-methyl amino acid (or coupling to one) is difficult due to steric hindrance. Standard carbodiimides (DIC/DCC) often fail, leading to deletion sequences.

The Challenge: Steric Wall

The N-methyl group acts as a steric wall. The incoming nucleophile (amine) cannot easily approach the activated carbonyl. Furthermore, if the amine component is N-methylated, its nucleophilicity is reduced by steric bulk, despite being electronically more basic.

Reagent Selection Matrix
Coupling ScenarioRecommended ReagentAdditiveRationale
Standard AA

N-Me-AA
HATU or COMUHOAt / OxymaStrong activation required to overcome nucleophile sterics.
N-Me-AA

Standard AA
HATU or PyBOPHOAtHigh risk of racemization; HOAt suppresses this.
N-Me-AA

N-Me-AA
PyAOP or BTCHOAtThe "difficult" coupling. PyAOP is superior for N-Me-N-Me junctions.[4]
Cyclization (Head-to-Tail) PyAOPHOAtBest for difficult macrocyclizations involving N-Me residues.
Advanced Protocol: Bis-trichloromethyl Carbonate (BTC) Coupling

For extremely difficult couplings (e.g., N-Me-Val to N-Me-Val), in-situ generation of the acid chloride using BTC (Triphosgene) is often the only method that drives the reaction to completion.

  • Activation: Dissolve Boc-N-Me-AA-OH (3 eq) and BTC (1 eq) in dry THF/DCM.

  • Base Addition: Add collidine (10 eq) dropwise at 0°C. A suspension forms (acyl chloride).

  • Coupling: Add the resin-bound N-methyl amine. Stir for 1–2 hours.

  • Monitoring: Standard Kaiser tests fail for secondary amines. Use the Chloranil Test or p-Nitrophenol Test .

Part 4: Deprotection and The DKP Trap

A unique failure mode in N-methyl peptide synthesis is the formation of Diketopiperazines (DKPs). This occurs predominantly at the dipeptide stage.

The Mechanism of Failure

When the Boc group is removed from the N-terminal residue of a dipeptide ester, the liberated secondary amine is spatially positioned to attack the C-terminal ester carbonyl. This intramolecular cyclization cleaves the dipeptide from the resin, resulting in a loss of yield and a terminated chain.

DKP Formation Pathway:

DKP_Mechanism Step1 Boc-N(Me)-AA1-N(Me)-AA2-O-Resin Step2 Deprotection (TFA) Step1->Step2 Step3 Free Amine: H-N(Me)-AA1-N(Me)-AA2-O-Resin Step2->Step3 Step4 Conformational Twist (Cis-Amide) Step3->Step4 Step5 Intramolecular Attack (Amine attacks Ester Carbonyl) Step4->Step5 Step6 Release of Diketopiperazine (DKP) + Free Resin Hydroxyl Step5->Step6

Caption: DKP formation is an autocatalytic cleavage event triggered by the proximity of the N-terminal amine to the C-terminal ester.

Prevention Strategy[5][6]
  • Bulky Resins: Use Trityl or 2-Chlorotrityl chloride resins. The steric bulk of the trityl linker discourages the conformation required for cyclization.

  • Rapid Coupling: Do not leave the dipeptide in the deprotected state. Perform the next coupling immediately (in situ neutralization protocols are preferred).

  • Reverse Addition: For solution phase, activate the third amino acid before adding the deprotected dipeptide.

Part 5: Troubleshooting & Quality Control

IssueDiagnosticSolution
Incomplete Coupling Chloranil Test (Blue = +)Double couple with PyAOP/HOAt at 50°C. Switch to BTC method.
Racemization HPLC (Split peaks)Use HOAt instead of HOBt. Lower coupling temp to 0°C. Avoid base excess.
Low Yield (Dipeptide) LC-MS (Mass of DKP)DKP formation detected. Switch to Trityl resin or use rapid coupling cycles.
Over-methylation NMR (Methyl ester peak)During synthesis: Control NaH equivalents strictly or use Freidinger method.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry, 48(1), 77–81. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[2][3][4][5][6][7][8][9] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link]

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids.[4] Tetrahedron Letters, 32(17), 1967-1970. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[9] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 85–102. [Link]

Sources

Methodological & Application

Application Note: Solid Phase Peptide Synthesis of N-Methylated D-Arginine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Boc-N-Me-D-Arg(Tos)-OH into peptide sequences presents a unique convergence of synthetic challenges: steric hindrance from the N-methyl group, potential racemization of the D-stereocenter, and the robust stability of the Tosyl (Tos) guanidine protection. This application note details a high-fidelity protocol for Solid Phase Peptide Synthesis (SPPS) using Boc chemistry.

Unlike standard SPPS, this workflow prioritizes high-efficiency activation (HATU/HOAt) to overcome the lowered nucleophilicity of the N-methylated terminus and mandates anhydrous Hydrogen Fluoride (HF) cleavage to ensure complete removal of the Tosyl group.

Critical Reagent Profile

ComponentSpecificationFunction & Rationale
Building Block Boc-N-Me-D-Arg(Tos)-OHCore Residue. The N-methyl group confers proteolytic stability but drastically reduces the reactivity of the

-amine during the next coupling cycle.
Coupling Reagent HATU / HOAtActivator. The 7-aza-benzotriazole moiety (HOAt) facilitates coupling to sterically hindered secondary amines where HBTU/HOBt typically fail.
Base DIEA (Diisopropylethylamine)Neutralizer. Maintains basic pH for coupling without causing premature Fmoc removal (not applicable here) or excessive racemization.
Resin MBHA or PAMSupport. MBHA for C-terminal amides; PAM for C-terminal acids. Both are stable to the repetitive TFA acidolysis used in Boc cycles.
Cleavage Anhydrous HFDeprotector. The Tosyl group on Arginine is stable to TFA and requires the high acidity of HF for removal.
Scavengers p-Cresol / p-ThiocresolTrap. Essential during HF cleavage to capture Tosyl carbocations and prevent re-alkylation of the peptide (especially at Met, Trp, or Tyr).

Strategic Protocol Design

The "N-Methyl Barrier"

The primary failure mode in synthesizing sequences containing N-Me-Arg is not the coupling of the residue, but the coupling of the subsequent amino acid onto the N-methylated amine. The methyl group introduces significant steric clash and eliminates the hydrogen bond donor capability of the amine, making it a poor nucleophile.

Mechanism of Failure:

  • Incomplete Coupling: The incoming activated amino acid cannot access the secondary amine.

  • Diketo-piperazine (DKP) Formation: In some sequences (especially if Pro or Gly is involved), the N-methylated amine can attack the preceding carbonyl, cleaving the dipeptide from the resin.

Stereochemical Integrity

While N-methylation prevents oxazolone formation (a primary racemization pathway), the activated ester of D-Arg is still susceptible to base-catalyzed enolization. We utilize HOAt , which accelerates the coupling rate significantly, thereby reducing the time the activated species exists in a racemization-prone state.

Detailed Experimental Protocol

Resin Preparation & Swelling[1]
  • Resin: MBHA Resin (Substitution: 0.5–0.7 mmol/g). Note: Lower substitution is preferred to reduce inter-chain aggregation.

  • Solvent: Dichloromethane (DCM).

  • Weigh resin into a fritted SPPS reaction vessel.

  • Swell in DCM for 30–60 minutes.

  • Wash with DMF (3 x 1 min) to prepare for the first coupling or deprotection.

Standard Boc Deprotection Cycle

Perform this cycle before every coupling step.

  • Pre-wash: 50% TFA in DCM (1 x 2 min).

  • Deprotection: 50% TFA in DCM (1 x 20 min).

  • Wash: DCM (3 x 1 min).

  • Neutralization: 10% DIEA in DMF (2 x 2 min). Critical: Ensure resin is basic (test wash with pH paper).

  • Wash: DMF (3 x 1 min).

Coupling of Boc-N-Me-D-Arg(Tos)-OH (Step )

Goal: Attach the difficult residue to the growing chain.

  • Dissolve: 3.0 eq of Boc-N-Me-D-Arg(Tos)-OH and 2.9 eq of HATU in minimal DMF.

  • Activate: Add 6.0 eq of DIEA. Shake for 30 seconds to pre-activate.

  • React: Add solution to the resin.[1][2][3][4]

  • Time: Shake for 2 hours at Room Temperature.

  • Monitor: Perform Kaiser Test .

    • Blue beads: Incomplete. Re-couple.

    • Colorless beads: Complete. Proceed.

Coupling to the N-Methylated Terminus (Step )

Goal: Attach the next amino acid to the hindered N-Me-D-Arg secondary amine. This is the critical bottleneck.

  • Reagents: Use HATU and HOAt (1:1 ratio relative to AA).

  • Stoichiometry: 4.0 eq Amino Acid : 4.0 eq HATU : 4.0 eq HOAt : 8.0 eq DIEA.

  • Procedure:

    • Dissolve AA, HATU, and HOAt in DMF.

    • Add DIEA and immediately add to the resin (minimize pre-activation time to avoid side reactions of the highly active ester).

    • Double Coupling is Mandatory: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours or overnight.

  • Monitoring (Crucial): The Kaiser test will not work on secondary amines (N-Me).

    • Use Chloranil Test:

      • Positive (Free secondary amine): Dark Blue/Green beads.

      • Negative (Coupled): Colorless/Yellowish beads.

HF Cleavage & Side Chain Deprotection

Safety Warning: Anhydrous HF is lethal and penetrates tissue. Use a specialized Teflon/Kel-F vacuum line in a designated fume hood.

  • Preparation: Wash resin with DCM, then Methanol, then dry under high vacuum overnight.

  • Scavenger Mix: Add p-Cresol and p-Thiocresol (90:5:5 HF:p-Cresol:p-Thiocresol ratio typically used). For Arg(Tos), ensuring adequate scavenging is vital to prevent sulfonation of Try/Trp.

  • Reaction:

    • Condense anhydrous HF into the reaction vessel at -78°C.

    • Warm to 0°C (ice bath) and stir for 60 minutes . Note: Arg(Tos) is stubborn; do not shorten this time.

  • Work-up:

    • Evaporate HF under vacuum (trap into CaO or appropriate scrubber).

    • Precipitate peptide with cold Diethyl Ether.[5]

    • Centrifuge/filter and wash solid 3x with cold Ether to remove scavengers.

    • Extract peptide into 10% Acetic Acid or 50% Acetonitrile/Water (depending on solubility).

    • Lyophilize.

Visualization: Workflow & Steric Mechanism

SPPS Cycle Flowchart

This diagram illustrates the modified Boc cycle required for this protocol.

SPPS_Protocol Start Resin-Peptide (Protected) Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize Decision Is N-Terminus N-Methylated? Neutralize->Decision Standard_Coup Standard Coupling (HBTU/DIEA) Decision->Standard_Coup No Difficult_Coup High-Efficiency Coupling (HATU/HOAt/DIEA) *Double Couple* Decision->Difficult_Coup Yes (e.g., after N-Me-D-Arg) QC_Kaiser QC: Kaiser Test (Primary Amine) Standard_Coup->QC_Kaiser QC_Chloranil QC: Chloranil Test (Secondary Amine) Difficult_Coup->QC_Chloranil Pass Test Negative (Proceed) QC_Kaiser->Pass Colorless Fail Test Positive (Recouple) QC_Kaiser->Fail Blue QC_Chloranil->Pass Yellow QC_Chloranil->Fail Blue/Green Fail->Difficult_Coup Retry

Caption: Decision tree for Boc SPPS cycles distinguishing between standard residues and the rigorous requirements of N-methylated termini.

Steric Hindrance Visualization

A conceptual representation of why the


 coupling is difficult.

Steric_Clash cluster_0 Standard N-Terminus cluster_1 N-Methylated Terminus (N-Me-D-Arg) N1 NH2 H1 H N1->H1 Access1 Incoming AA (Easy Access) Access1->N1 N2 NH Me CH3 (Methyl) N2->Me Access2 Incoming AA (Blocked) Access2->N2 Steric Clash

Caption: Comparative visualization of the steric bulk introduced by the N-methyl group, necessitating high-efficiency coupling reagents.

Troubleshooting & Analysis

Monitoring Coupling Efficiency
TestTargetApplicability to N-Me-ArgResult Interpretation
Kaiser (Ninhydrin) Primary AminesNO Will give false negative (colorless) on N-Me residues.
Chloranil Secondary AminesYES Blue: Incomplete coupling. Colorless: Complete.
HPLC Final PurityYES N-Me peptides often show broadened peaks or "conformational smearing" due to cis/trans isomerization of the amide bond. Run gradients slowly and potentially at elevated temperature (40-60°C) if the column allows.
Common Issues
  • Low Yield after N-Me-Arg: Usually due to failed coupling of the next residue. Solution: Use HATU/HOAt and double couple. If still failing, consider using BTC (Bis-trichloromethyl carbonate) to form the acid chloride in situ (advanced user protocol).

  • Incomplete Tos Removal: Indicates HF cleavage was too short or wet. Solution: Ensure strict anhydrous conditions and full 60 min reaction time at 0°C.

References

  • Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[8] Journal of the American Chemical Society. Link

  • Houghten, R. A., et al. (1986). Simultaneous Multiple Peptide Synthesis: The Rapid Preparation of Large Numbers of Discrete Peptides for Biological, Immunological, and Methodological Studies. BioTechniques.
  • Coste, J., et al. (1990). Coupling N-methylated amino acids using PyBOP and PyBroP halogenophosphonium salts: Mechanism and fields of application. Journal of Organic Chemistry. Link

  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

Sources

Optimized Protocol for the Incorporation of Boc-N-Me-D-Arg(Tos)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Methylated D-Arginine Derivatives[1]

Executive Summary & Strategic Analysis

The incorporation of Boc-N-Me-D-Arg(Tos)-OH presents a "perfect storm" of synthetic challenges: steric hindrance from the


-methyl group, stereochemical sensitivity of the D-configuration, and the extreme acid-stability of the Tosyl (Tos) guanidine protection.[1]

Successful incorporation requires a deviation from standard automated protocols. This guide addresses the two distinct bottlenecks in this workflow:

  • The "Inward" Coupling: Attaching Boc-N-Me-D-Arg(Tos)-OH to the growing peptide chain.[1]

  • The "Outward" Coupling: Acylating the sterically hindered secondary amine (

    
    -Me) of the anchored Arginine with the subsequent amino acid.
    

Critical Advisory: The Tosyl group on Arginine is stable to TFA . It requires anhydrous Hydrogen Fluoride (HF) for final removal.[2] Laboratories lacking HF apparatus must utilize specialized cleavage services or alternative protecting groups (e.g., Mts), though Tos remains the gold standard for suppressing guanidine side-reactions.

Chemical Logic & Reagent Selection

The Coupling Reagent Hierarchy

Standard carbodiimides (DIC/HOBt) are insufficient for


-methylated residues due to slow kinetics, which promotes racemization.
Reagent SystemRole in ProtocolMechanism of Action
HATU / HOAt Primary Recommendation. Used for coupling Boc-N-Me-D-Arg(Tos)-OH to the resin.[1]Generates a highly reactive aza-benzotriazole ester.[1] The 7-nitrogen aids in "pre-organizing" the transition state, accelerating coupling by ~100x over HBTU.
PyBrOP / DIEA Specialist Reagent. Used for coupling the next amino acid onto the N-Me-Arg.[1]Generates an acid bromide in situ. Acid bromides are hyper-reactive electrophiles capable of overcoming the severe steric clash of the

-methyl group.
Chloranil Test Validation. Replaces the Kaiser Test.The Kaiser (Ninhydrin) test fails for secondary amines (

-Me).[1] Chloranil detects secondary amines via a specific charge-transfer complex (Blue/Green).[1]
Workflow Visualization

PeptideSynthesis Figure 1: Optimized Synthetic Cycle for N-Methylated Arginine Start Resin-Peptide-NH2 Couple1 Step 1: Couple Boc-N-Me-D-Arg(Tos)-OH (HATU/HOAt) Start->Couple1 Deprotect Step 2: Boc Removal (50% TFA/DCM) Couple1->Deprotect Check1 QC: Chloranil Test (Must be BLUE) Deprotect->Check1 Couple2 Step 3: Couple Next AA (PyBrOP or HATU) Check1->Couple2 Positive (Blue) Check2 QC: Chloranil Test (Must be COLORLESS) Couple2->Check2 Check2->Couple2 Positive (Recouple) Cleavage Step 4: HF Cleavage (Removes Tos & Resin) Check2->Cleavage Negative (Clear)

Detailed Experimental Protocols

Protocol A: Coupling Boc-N-Me-D-Arg(Tos)-OH to the Chain

Objective: Efficiently attach the hindered AA without racemizing the D-center.[1]

  • Resin Preparation: Swell resin (MBHA or PAM for Boc chemistry) in DCM for 20 min, then wash with DMF (3x).

  • Activation (Pre-activation is critical):

    • Dissolve Boc-N-Me-D-Arg(Tos)-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.[1]

    • Add HOAt (3.0 eq) to suppress racemization.

    • Add DIEA (6.0 eq).

    • Note: Do not use symmetrical anhydrides; they cause insertion side reactions with Arg(Tos).[3]

  • Coupling:

    • Add activated solution to resin immediately.

    • Agitate under nitrogen or mechanical shaker for 2 hours at room temperature.

  • Monitoring: Perform standard Kaiser test. If not 100% negative, re-couple using fresh reagents for 1 hour.

Protocol B: Boc Deprotection & Validation

Objective: Expose the secondary


-methyl amine.[1]
  • Wash: DMF (3x), DCM (3x).

  • Deprotection: Treat with 50% TFA in DCM (containing 0.5% indole as scavenger) for 2 min (pre-wash), then 20 min (reaction).

  • Neutralization: Wash with DCM (3x), then 10% DIEA in DCM (2x 1 min), then DMF (5x).

  • The Chloranil Test (Crucial Step):

    • Reagent A: 2% Acetaldehyde in DMF.

    • Reagent B: 2% Chloranil in DMF.

    • Procedure: Place a few beads in a tube. Add 2 drops A, then 2 drops B. Wait 5 mins.

    • Result:Dark Blue/Green beads indicate free secondary amine (

      
      -Me).[1][4] Colorless/Yellow indicates failure to deprotect.
      
Protocol C: Coupling the Next Amino Acid (The Bottleneck)

Objective: Acylate the sterically hindered


-methyl amine.

Warning: This is the most difficult step. Standard HATU may fail.

  • Reagent Selection: Use PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[1][5] It generates an acid bromide in situ.

  • Reaction Setup:

    • AA (Next Residue, 5.0 eq) + PyBrOP (5.0 eq) + DIEA (10.0 eq) in DCM/DMF (1:1).

    • Note: DCM is preferred for PyBrOP kinetics, but DMF aids solubility.

  • Execution:

    • Add to resin.[2][3][6][7][8][9] Double couple automatically: 2 x 2 hours .

    • Alternative: If PyBrOP is unavailable, use HATU (5 eq) + HOAt (5 eq) + DIEA (10 eq) and react for 4 hours.

  • Validation: Perform Chloranil Test.

    • Target: Beads must be colorless/yellow.

    • Failure: If beads remain blue, perform a "Magic Mixture" coupling (DIC/HOAt/Sym-collidine) at 50°C for 1 hour.

Protocol D: High-HF Cleavage

Objective: Remove the acid-stable Tosyl group and cleave from resin.[1]

Safety: HF is potentially fatal. Use a closed, vacuum-line HF apparatus.[1]

  • Scavenger Cocktail: Mix Anisole (1 mL/g resin) and Dimethyl sulfide (DMS) (0.5 mL/g resin).

  • Low-High Procedure (Recommended):

    • Low HF: React with HF:DMS:p-Cresol (25:65:10) for 2 hours at 0°C. (Removes Benzyl/Boc, reduces Met-oxide).

    • Evacuate to dryness.

    • High HF: Recharge vessel with anhydrous HF (~10 mL/g resin) and Anisole.

    • React for 60 minutes at 0°C . (Required to cleave Arg(Tos)).

  • Work-up:

    • Evaporate HF under high vacuum.

    • Precipitate peptide in ice-cold Diethyl Ether.[1]

    • Lyophilize from 5% Acetic Acid/Water.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Chloranil Test stays Blue after Step C Steric hindrance prevented coupling.1. Repeat coupling with PyBrOP.2. Use microwave assistance (50°C, 10 min).3. Check solvent quality (wet DMF kills active esters).
Low Yield of Arg-containing peptide Incomplete Tosyl removal.[1]The Tosyl group is extremely stable. Ensure "High HF" cleavage was performed for at least 60 mins at 0°C. TFMSA will not remove Tosyl efficiently.
Racemization of D-Arg Base-catalyzed epimerization.[1]Reduce DIEA concentration during activation. Switch from HBTU to HATU/HOAt . Keep activation time < 5 mins before adding to resin.
Insertion products (+AA mass) Symmetrical Anhydride formation.[3]Never use symmetrical anhydrides for Arg(Tos). Always use 1:1 activation (HATU/AA).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][10] An efficient peptide coupling additive. Journal of the American Chemical Society.[7] Link[1]

    • Grounding: Establishes HOAt/HATU as the superior reagent for hindered amines and racemiz
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link[1]

    • Grounding: Foundational text for phosphonium reagents, leading to PyBrOP for N-methyl
  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. Link

    • Grounding: The definitive protocol for the Chloranil test used to valid
  • Sigma-Aldrich Technical Bulletin. Boc Resin Cleavage Protocol: HF Cleavage. Link

    • Grounding: Validates the requirement of HF for Arg(Tos) removal and provides safety parameters.
  • Teixidó, M., et al. (2005).[7] Solid-phase synthesis of N-methyl-rich peptides. Journal of Peptide Science. Link[1]

    • Grounding: Specific comparative data on coupling reagents (HATU vs PyBrOP)

Sources

Application Note: Cleavage Conditions for Tosyl (Ts) Group in Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-Tosyl Arginine and 

-Tosyl Histidine

Abstract & Strategic Overview

In Boc/Benzyl solid-phase peptide synthesis (SPPS), the Tosyl (p-toluenesulfonyl, Ts) group serves as a critical semi-permanent protecting group, primarily for the guanidino function of Arginine (


-Arg) and occasionally for the imidazole of Histidine (

-His).

The chemical stability of the Tosyl group presents a dichotomy:

  • High Stability: It is completely stable to the repetitive TFA acidolysis used to remove the N-terminal Boc group during chain assembly.

  • High Resistance: Its removal requires highly acidic conditions (anhydrous HF or TFMSA) or strong reductive potential (Sodium/Naphthalene), making the final cleavage step the most hazardous and critical phase of the synthesis.

This guide details the Low-High HF and TFMSA cleavage protocols, prioritizing the removal of the stubborn Arg(Ts) group while preserving peptide integrity.

Mechanistic Insight: The vs. Switch

Understanding the cleavage mechanism is vital for optimization. The removal of the Tosyl group from Arginine is an acid-catalyzed solvolysis.

  • Standard High Acidity (

    
    ):  In high concentrations of HF (~90%), the reaction proceeds via an 
    
    
    
    mechanism. The Tosyl group is protonated and leaves as a stable sulfonyl cation (
    
    
    ). This cation is a potent electrophile that will alkylate electron-rich residues (Tyr, Trp, Met) unless captured by scavengers (Anisole, p-Cresol).
  • Tam’s Low-High Strategy: Developed to minimize side reactions, this method uses a "Low HF" step (low acidity, high sulfide concentration) to promote an

    
     mechanism for easier protecting groups (Bzl, Z), followed by a "High HF" step specifically to cleave the difficult Arg(Ts).
    
Pathway Visualization

CleavageMechanism ArgTs Arg(Ts)-Peptide Protonation Protonated Intermediate [Arg(TsH)+] ArgTs->Protonation + H+ (HF/TFMSA) Cleavage Cleavage Event Protonation->Cleavage TsCation Tosyl Cation (Ts+) Cleavage->TsCation Leaving Group Product Native Arginine (Arg-H) Cleavage->Product Adduct Inert Adduct (Ts-Cresol) TsCation->Adduct + Scavenger Scavenger Scavenger (p-Cresol/Anisole) Scavenger->Adduct

Figure 1: Mechanistic pathway of acidolytic Tosyl cleavage. The capture of the Ts+ cation by scavengers is the rate-limiting step for preventing side reactions.

Critical Protocol A: The "Low-High" HF Cleavage

Status: Gold Standard Applicability: Peptides containing Arg(Ts), Cys(4-MeBzl), or Trp(For).

This method is superior to standard HF cleavage because the initial "Low" step reduces Met(O) and removes benzyl-based groups via a cleaner


 mechanism, preventing the formation of benzyl carbocations that alkylate Tyrosine.
Reagents & Equipment[1][2][3][4][5][6]
  • Apparatus: Kel-F or Teflon HF line (closed vacuum system). GLASS IS FORBIDDEN.

  • Reagents: Anhydrous Hydrogen Fluoride (HF), Dimethyl Sulfide (DMS), p-Cresol.

  • Temperature Control: Dry ice/acetone bath (-78°C) and Ice/Water bath (0°C).

Step-by-Step Methodology
  • Resin Preparation:

    • Wash peptide-resin with DCM and MeOH.[1] Dry thoroughly under high vacuum over

      
       for at least 4 hours. Traces of DCM can cause explosive pressure in the HF line.
      
  • Low HF Step (The "Clean" Phase):

    • Load resin into the Kel-F reaction vessel.

    • Add p-Cresol (10% v/v) and DMS (65% v/v).

    • Cool to -78°C and condense HF (25% v/v) into the vessel.

    • Note: The high concentration of DMS lowers the acidity function (

      
      ), shifting the mechanism to 
      
      
      
      .
    • Warm to 0°C and stir for 2 hours .

    • Result: Removes Bzl, Z, Bom, and reduces Met(O). Arg(Ts) remains intact.

  • Evacuation:

    • Evaporate HF and DMS under high vacuum. The resin will look "wet" due to residual p-cresol.

  • High HF Step (The "Strong" Phase):

    • Cool vessel to -78°C again.

    • Condense anhydrous HF (~90% total volume relative to remaining p-cresol).

    • Warm to -5°C to 0°C (do not exceed 0°C).

    • Stir for 45–60 minutes .

    • Result:Arg(Ts) is cleaved.

  • Work-up:

    • Evaporate HF completely under vacuum (maintain 0°C to prevent side reactions during concentration).

    • Precipitate peptide by adding cold Diethyl Ether directly to the resin/cresol mixture.

    • Filter, wash with Ether (to remove cresol), and extract peptide with 5-50% Acetic Acid or Acetonitrile/Water.

    • Lyophilize immediately.

Critical Protocol B: TFMSA Cleavage

Status: Bench-Friendly Alternative Applicability: Labs without HF apparatus; suitable for Arg(Ts) but requires longer reaction times.

TFMSA (Trifluoromethanesulfonic acid) is a superacid similar in strength to HF but is a liquid at room temperature. It does not require a vacuum line but is extremely corrosive.

Reagents
  • TFMSA (Trifluoromethanesulfonic acid)[2][3]

  • TFA (Trifluoroacetic acid)[4][5]

  • Thioanisole (Accelerator/Scavenger)

  • EDT (Ethanedithiol) - Optional, for Met/Cys protection.

Step-by-Step Methodology
  • Preparation:

    • Place 250 mg dried resin in a round-bottom flask with a magnetic stir bar.

    • Add 750 µL Thioanisole/EDT (2:1 ratio). This acts as the scavenger cocktail.

  • Acidification:

    • Chill flask in an ice bath (0°C).

    • Add 5.0 mL TFA and stir for 5-10 minutes to swell the resin.

  • Cleavage Reaction:

    • Slowly add 500 µL TFMSA dropwise with vigorous stirring.

    • Caution: Exothermic reaction. Fumes are corrosive.

    • Remove ice bath and allow to react at Room Temperature .

    • Time:

      • Standard peptides: 60-90 mins.

      • Arg(Ts) containing peptides: 90-120 mins . (Arg(Ts) is slower to cleave in TFMSA than HF).

  • Precipitation:

    • Cool flask to 4°C.

    • Add cold Diethyl Ether (slowly) to precipitate the peptide and wash away the acid.

    • Centrifuge or filter.[1][6] Wash pellet 3x with cold ether.

  • Desalting (Critical):

    • TFMSA salts stick to peptides. Dissolve the pellet in weak acetic acid and perform a desalting step (Sephadex G-10 or C18 Sep-Pak) before HPLC.

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureHF (High Acidity)Low-High HFTFMSA
Arg(Ts) Removal Excellent (30-60 min)Excellent (Step 2)Good (90-120 min)
His(Ts) Removal ExcellentExcellentExcellent
Side Reactions High (Alkylation risk)Low (Best purity)Moderate (Salt adducts)
Equipment Specialized HF LineSpecialized HF LineStandard Glassware
Safety Hazard Extreme (Bone seeking)ExtremeHigh (Corrosive)
Troubleshooting Guide
  • Incomplete Arg(Ts) Removal:

    • Symptom:[4][7][1][2][6][8][9][10] Mass spec shows +154 Da peak (Tosyl mass).

    • Fix: Extend reaction time in HF (up to 90 mins at 0°C). Ensure HF is anhydrous (water stops the reaction).

  • His(Ts) Premature Loss:

    • Context: The

      
      -Tosyl group is labile to nucleophiles (like HOBt) and can be lost during coupling, leading to racemization.
      
    • Fix: If His(Ts) is lost during synthesis, ensure HOBt is minimized or switch to His(Bom) or His(Dnp) for greater stability, though Dnp requires thiolysis before HF.

Workflow Visualization

Workflow Start Completed Boc-Peptide-Resin CheckArg Contains Arg(Ts)? Start->CheckArg HF_Prep Dry Resin (P2O5) CheckArg->HF_Prep Yes (Preferred) TFMSA TFMSA/TFA/Thioanisole (RT, 2 hours) CheckArg->TFMSA Yes (No HF line) LowHF Low-High HF Method (Rec. for purity) HF_Prep->LowHF Complex Sequence StdHF Standard HF (90% HF, 10% Anisole) HF_Prep->StdHF Simple Sequence Ether Ether Precipitation LowHF->Ether StdHF->Ether TFMSA->Ether Desalt Desalting (Essential for TFMSA) Ether->Desalt If TFMSA used Final Lyophilization & HPLC Ether->Final If HF used Desalt->Final

Figure 2: Decision matrix for selecting the appropriate cleavage protocol based on peptide composition and available infrastructure.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. 
    
  • Houghten, R. A., et al. (1986). Simplified procedure for carrying out simultaneous multiple hydrogen fluoride cleavages of protected peptide resins. International Journal of Peptide and Protein Research, 27(6), 673-678.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques (Boc & Fmoc). Technical Guide.

  • Merck Millipore. Boc Resin Cleavage Protocols (HF & TFMSA). Novabiochem Technical Notes.

Sources

Overcoming Steric & Stereochemical Barriers: A Guide to Boc-N-Me-D-Arg(Tos)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Boc-N-Me-D-Arg(Tos)-OH into peptide sequences presents a "perfect storm" of synthetic challenges: extreme steric hindrance from the N-methyl group, high susceptibility to racemization (epimerization) due to the D-configuration, and the requirement for harsh cleavage conditions (HF or TFMSA) mandated by the Tosyl protecting group.

This Application Note contrasts Manual Synthesis —which prioritizes granular control and real-time monitoring—against Automated Microwave Synthesis , which leverages thermal energy to overcome kinetic barriers. We provide validated protocols for both, emphasizing the critical switch from standard carbodiimide chemistry to phosphonium/uronium activation (HATU/PyBrOP) and the necessity of specialized monitoring (Chloranil test) over standard Kaiser tests.

Critical Analysis: The "Double Trouble" Mechanism

Before attempting synthesis, researchers must understand the three specific failure modes associated with this building block.

A. The N-Methyl Steric Wall

The methyl group on the alpha-nitrogen eliminates the hydrogen bond donor capability and creates significant steric clash.

  • Consequence: Coupling onto an N-methylated residue (the subsequent step) is notoriously difficult. However, coupling the N-methylated residue itself (Boc-N-Me-D-Arg) is also slower than standard amino acids.

  • Solution: High-efficiency coupling reagents (HATU, PyBrOP) are mandatory. Standard DIC/HOBt is insufficient.

B. The D-Arg Epimerization Trap

Activated N-methyl amino acids form oxazolonium ions more readily than their non-methylated counterparts. Combined with the D-configuration, this creates a high risk of converting D-Arg to L-Arg during the activation step.

  • Consequence: Loss of biological activity and difficult purification (diastereomers are hard to separate).

  • Solution: Use sym-collidine (TMP) instead of DIPEA as the base. Collidine is non-nucleophilic and weaker, reducing proton abstraction from the alpha-carbon.

C. The Tosyl (Tos) Anchor

The Tosyl group on Arginine is extremely stable to prevent side reactions during synthesis.

  • Consequence: It requires Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final removal. It is stable to TFA .

  • Decision Point: If your lab lacks HF/TFMSA capability, you cannot use this building block.

Methodology Comparison: Manual vs. Automated

FeatureManual SynthesisAutomated Microwave Synthesis
Primary Advantage Real-time monitoring of difficult couplings.Kinetic acceleration via thermal energy.
Coupling Time 2 - 18 Hours (often double coupled).10 - 20 Minutes.[1]
Racemization Risk Lower (Room Temp), but prolonged base exposure increases risk.Moderate (Heat), but short exposure minimizes risk.
Monitoring Chloranil Test (Essential).UV Monitoring (often unreliable for N-Me).
Reagent Consumption Moderate (Calculated).High (Excess usually required).
Recommended For Short sequences (<10 AA), Precious reagents.Long sequences, High-throughput libraries.

Detailed Protocols

Protocol A: Manual Synthesis (The "Control" Approach)

Best for: Precision synthesis where every coupling must be verified.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyBrOP.

  • Base: 2,4,6-Trimethylpyridine (sym-Collidine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Boc Deprotection:

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 30 min).

    • CRITICAL: Wash extensively with DCM (5x) and DMF (5x) to remove all TFA. Residual acid will neutralize the base in the next step.

    • Note: Neutralization with 5% DIEA/DCM is standard in Boc chemistry after TFA.

  • Activation (Pre-activation is discouraged to prevent racemization):

    • Dissolve Boc-N-Me-D-Arg(Tos)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add Collidine (6.0 eq) immediately before adding to the resin.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at Room Temperature (RT) for 2 hours .

    • Drain and wash with DMF (3x).

  • Monitoring (The Chloranil Test):

    • Why: The Kaiser test detects primary amines.[2][3] N-methyl amino acids have secondary amines. The Kaiser test will be negative even if coupling failed.

    • Procedure:

      • Transfer a few resin beads to a small glass tube.

      • Add 2 drops of 2% Acetaldehyde in DMF.

      • Add 2 drops of 2% Chloranil in DMF.

      • Wait 5 minutes.

    • Interpretation:

      • Dark Blue/Green Beads: Secondary amine present (Coupling Incomplete)

        
        Recouple .
        
      • Colorless/Yellow Beads: Secondary amine acylated (Coupling Complete)

        
         Proceed.
        
  • Recoupling (If Blue/Green):

    • Use PyBrOP (3 eq) + DIEA (6 eq) in DMF for the second shot. PyBrOP often works where HATU fails for N-Me sterics.

Protocol B: Automated Microwave Synthesis

Best for: Overcoming the steric wall through energy.

Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

Parameters:

  • Temperature: 50°C (NOT the standard 75°C or 90°C).

    • Reasoning: D-Arg is prone to racemization. 50°C provides enough energy to overcome the N-Me steric barrier without aggressively epimerizing the chiral center.

  • Power: 30-40 Watts (dynamic).

  • Time: 15 minutes.

Step-by-Step Workflow:

  • Machine Setup:

    • Prepare 0.2 M stock of Boc-N-Me-D-Arg(Tos)-OH in DMF.

    • Prepare 0.5 M HATU in DMF.

    • Prepare 2.0 M Collidine in NMP (N-methylpyrrolidone is more stable than DMF under MW heating).

  • Automated Cycle:

    • Deprotection: Standard TFA protocol (Ambient temp).

    • Wash: Aggressive DMF washes (microwave heated washes are optional but recommended).

    • Coupling:

      • Inject AA (5 eq), HATU (5 eq), Collidine (10 eq).

      • Ramp to 50°C over 2 minutes.

      • Hold at 50°C for 15 minutes.

    • Wash: DMF (3x).

  • Post-Coupling Capping (Recommended):

    • Acetylation (Ac2O/Pyridine) is crucial after N-Me coupling. Any unreacted N-Me amine will be nearly impossible to separate from the full-length peptide later. Capping truncates these failure sequences.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for this specific synthesis.

G cluster_legend Key Constraints Start Start: Boc-N-Me-D-Arg(Tos)-OH Coupling Step Deprotect 1. Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (5% DIEA/DCM) Deprotect->Neutralize Decision Choose Method Neutralize->Decision Manual Manual Path (Control) Decision->Manual Auto Automated Path (Speed) Decision->Auto Man_Act Activation: HATU + Collidine (Minimizes Racemization) Manual->Man_Act Auto_Act Activation: HATU + Collidine Microwave: 50°C, 15 min Auto->Auto_Act Man_Coup Coupling: 2-18h @ RT Man_Act->Man_Coup Next Next AA Coupling (Note: Difficult due to N-Me steric bulk) Auto_Act->Next Monitor Monitoring: CHLORANIL TEST Man_Coup->Monitor Result_Pos Blue/Green Beads (Incomplete) Monitor->Result_Pos Fail Result_Neg Colorless Beads (Complete) Monitor->Result_Neg Pass Recouple Recouple: Switch to PyBrOP Result_Pos->Recouple Result_Neg->Next Recouple->Monitor Warning ! Kaiser Test will NOT work (Secondary Amine) ! D-Arg prone to Epimerization (Use Collidine) ! Tosyl requires HF Cleavage

Caption: Workflow decision tree highlighting the critical Chloranil monitoring step and the divergence between manual and automated protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (L-Arg detected) High temperature or Strong Base (DIEA).Switch to Collidine . Reduce MW temp to 45-50°C. Reduce coupling time.
Incomplete Coupling (Blue Chloranil) Steric hindrance of N-Me group.Double Couple . Switch to PyBrOP or PyCloP (Halogenophosphoniums are superior for N-Me).
Low Yield after Cleavage Incomplete Tosyl removal.Ensure HF cleavage is performed at 0°C for 60 min. TFMSA requires longer times.
Guanidinium Side Reactions HATU reacting with N-Me amine.[4][5]If HATU fails, switch to PyBrOP . HATU can form guanidinium adducts with secondary amines if left too long.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

    • Context: Establishes phosphonium salts as effective altern
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Context: Foundation for HOAt/HATU chemistry, superior for steric hindrance.
  • Voyer, N., et al. (1979). "A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil." Acta Chemica Scandinavica, 33b, 763-766. Link

    • Context: The definitive protocol for monitoring secondary amine couplings (where Kaiser fails).
  • Albericio, F., et al. (2018). "Microwave-Assisted Peptide Synthesis." Methods in Enzymology, 601, 111-135. Link

    • Context: Parameters for microwave synthesis and temperature control to prevent racemiz
  • Thayer, D. A., et al. (2011). "Racemization of N-methyl amino acids during peptide synthesis." Journal of Organic Chemistry. Context: Highlights the risk of epimerization in N-methylated D-amino acids and the utility of Collidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of N-Methyl D-Amino Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with N-methyl D-amino acids. The incorporation of these unique building blocks is a powerful strategy for modulating the pharmacological properties of peptides and other therapeutics, often enhancing enzymatic stability and bioactivity.[1] However, their synthesis presents a significant challenge: the heightened susceptibility to racemization at the α-carbon.

This guide is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and ultimately prevent the loss of chiral purity during the synthesis of N-methyl D-amino acids and their incorporation into larger molecules.

Frequently Asked Questions (FAQs)

Q1: Why are N-methyl D-amino acids more prone to racemization than their standard D-amino acid counterparts?

A: The increased susceptibility to racemization in N-methylated amino acids stems from a key structural difference: the absence of a proton on the nitrogen atom. This has two primary consequences:

  • Increased Acidity of the α-Proton: The electron-donating methyl group on the nitrogen increases the electron density around the α-carbon. However, during the activation of the carboxyl group for coupling, the absence of the N-H proton prevents the formation of a stabilizing hydrogen bond. This makes the α-proton more acidic and thus more easily abstracted by a base.[2]

  • Alternative Racemization Pathway: While standard amino acids often racemize through the formation of 5(4H)-oxazolone (azlactone) intermediates, N-methylated amino acids cannot form these in the same way. Instead, they are prone to racemizing via alternative pathways, such as the formation of a planar oxazolium-5-oxide intermediate.[2][3] Once this planar intermediate is formed, reprotonation can occur from either face, leading to a mixture of D and L enantiomers.

Q2: What are the primary process steps where I should be most concerned about racemization?

A: Racemization can occur at various stages, but the most critical steps are:

  • Carboxyl Group Activation and Coupling: This is the highest-risk step. The formation of highly activated intermediates, necessary for peptide bond formation, also facilitates the abstraction of the α-proton.[4] The choice of coupling reagent, additives, base, and solvent is paramount during this stage.[2][3]

  • Deprotection Steps: Certain deprotection conditions, particularly harsh acidic or basic treatments, can lead to significant racemization. For instance, deprotection of N-methylamino acid derivatives using strong hydrogen bromide in acetic acid has been shown to cause substantial racemization.[5] Similarly, saponification (hydrolysis of esters with a base) can also induce racemization.[5]

Q3: Which coupling reagents are recommended to minimize racemization of N-methyl D-amino acids?

A: The choice of coupling reagent is a critical factor in preserving stereochemical integrity. While standard carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can be effective for coupling, they are also known to cause significant racemization when used alone.[2]

For N-methylated amino acids, the preferred choices are uronium/aminium or phosphonium-based reagents, often used in conjunction with additives.[2]

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are generally superior to carbodiimides for suppressing racemization.

  • Phosphonium Reagents: PyAOP and PyBOP are also highly effective. PyAOP, in particular, has been noted for its efficacy in coupling N-protected N-methyl amino acids.[2][6]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma Pure?

A: Additives are essential for suppressing racemization, especially when using carbodiimide-based coupling reagents.[7] They function by reacting with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species.[2]

  • 1-hydroxybenzotriazole (HOBt): A classic additive that has been widely used to suppress racemization.

  • 7-aza-1-hydroxybenzotriazole (HOAt): Often considered superior to HOBt in preventing epimerization.[2]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): A highly effective and non-explosive alternative to HOBt and HOAt.

  • Copper(II) Chloride (CuCl₂): The use of CuCl₂ in conjunction with HOBt has been shown to be particularly effective at suppressing racemization, even in challenging couplings.[2][7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant racemization (>5%) detected after a coupling step involving an N-methyl D-amino acid.

This is a frequent challenge. Here’s a systematic approach to troubleshoot and resolve the issue.

Logical Flow for Troubleshooting Coupling-Induced Racemization

G Start High Racemization Detected Reagent Step 1: Review Coupling Reagent & Additives Start->Reagent Base Step 2: Evaluate Base & Stoichiometry Reagent->Base If using carbodiimides or racemization is still high Sol_Reagent Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyAOP). Ensure use of HOAt or Oxyma. Reagent->Sol_Reagent Solvent Step 3: Assess Solvent & Temperature Base->Solvent If base is strong or in large excess Sol_Base Use a non-nucleophilic, sterically hindered base (e.g., DIEA, 2,4,6-collidine). Use minimal excess (1-1.1 eq.). Base->Sol_Base Analysis Step 4: Confirm Analytical Method Solvent->Analysis If conditions seem optimal Sol_Solvent Use non-polar aprotic solvents (e.g., DCM, Toluene). Run reaction at lower temperature (0°C to -20°C). Solvent->Sol_Solvent Sol_Analysis Verify chiral HPLC/GC method. Analyze starting material for purity. Analysis->Sol_Analysis End Racemization Minimized Sol_Reagent->End Sol_Base->End Sol_Solvent->End Sol_Analysis->End

Caption: Troubleshooting workflow for high racemization.

  • Step 1: Review Your Coupling Reagent and Additives

    • Problem: Using carbodiimides (DCC, DIC, EDC) without an additive is a common cause of racemization.

    • Solution: Always use carbodiimides with an additive like HOAt or Oxyma Pure.[9] For particularly sensitive N-methyl D-amino acids, switch to a uronium (HATU) or phosphonium (PyAOP) based reagent, which are known to be more effective at preserving stereochemistry.[2]

  • Step 2: Evaluate Your Base and Its Stoichiometry

    • Problem: The choice and amount of base can significantly impact racemization. Strong, non-hindered bases can directly abstract the α-proton.[9] Excess base exacerbates the problem.

    • Solution: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Carefully control the stoichiometry; use the minimum amount of base required to neutralize any acid salts and facilitate the reaction.

  • Step 3: Assess Your Solvent and Reaction Temperature

    • Problem: Polar solvents can promote racemization by stabilizing the charged intermediates involved in the process.[3] Higher temperatures accelerate the rate of racemization.

    • Solution: Whenever possible, use less polar, aprotic solvents like dichloromethane (DCM) or toluene. Avoid highly polar solvents like DMF if racemization is a persistent issue. Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to slow down the rate of epimerization.

Issue 2: Racemization observed during N-terminal Fmoc deprotection.
  • Problem: While less common than during coupling, racemization can occur during Fmoc deprotection if the conditions are not optimal. The basic conditions required for deprotection (typically piperidine in DMF) can lead to α-proton abstraction, especially with prolonged exposure.

  • Solution:

    • Minimize Deprotection Time: Do not extend the deprotection time unnecessarily. Monitor the reaction by HPLC to determine the minimum time required for complete Fmoc removal.

    • Lower Piperidine Concentration: For sensitive residues, consider lowering the concentration of piperidine in DMF from 20% to 10% or 5%. This will slow down the deprotection but also reduce the risk of racemization.

    • Consider Alternative Bases: In some cases, using a different base like DBU in small, controlled amounts might be beneficial, but this requires careful optimization.

Protocols and Data

Protocol: Minimized Racemization Coupling of Fmoc-N-Me-D-Val-OH

This protocol details a robust method for coupling a sterically hindered and racemization-prone N-methyl D-amino acid onto a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-D-Val-OH (3 equivalents)

  • HATU (3 equivalents)

  • HOAt (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel for solid-phase peptide synthesis (SPPS)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x volume for 2 minutes each).

  • Activation Solution Preparation (Pre-activation):

    • In a separate vial, dissolve Fmoc-N-Me-D-Val-OH, HATU, and HOAt in anhydrous DMF.

    • Add DIEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For highly hindered couplings, the time may be extended, but monitor for racemization.

  • Monitoring: Perform a Kaiser test or other appropriate test to check for the presence of free primary amines. Note: The Kaiser test will be negative for secondary amines after the coupling is complete. A chloranil test can be used to detect secondary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x) before drying under vacuum.

Data Summary: Impact of Coupling Reagents on Racemization

The following table summarizes typical racemization levels observed for N-methylated amino acids with different coupling conditions. These are illustrative values and can vary based on the specific amino acid, solvent, and base used.

Coupling ReagentAdditiveTypical % Racemization (L-isomer formation)Reference
DICNone10 - 40%[2][3]
DICHOBt2 - 8%[2][7]
DICHOBt + CuCl₂< 1%[2][8]
HBTUHOBt1 - 5%[2]
HATUHOAt< 1%[2]
PyAOPNone< 2%[2][6]

Mechanistic Visualization

Understanding the racemization pathway is key to preventing it. The following diagram illustrates the base-catalyzed formation of the planar oxazolium-5-oxide intermediate from an activated N-methyl D-amino acid.

Sources

Validation & Comparative

A Researcher's Guide to the NMR Characterization of N-methylated D-Arginine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, and among these, the methylation of arginine residues stands out for its role in a multitude of cellular processes, including transcriptional regulation, signal transduction, and RNA metabolism.[1] This modification, catalyzed by protein arginine methyltransferases (PRMTs), results in the formation of N-monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA).[2] While the vast majority of research has focused on the methylation of L-arginine, the corresponding modification of D-arginine presents unique analytical challenges and opportunities, particularly in fields where D-amino acids are utilized, such as in peptide-based drug development and studies of non-canonical biological systems.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of N-methylated D-arginine. As we will explore, NMR offers unparalleled insight into the structural and dynamic properties of these modifications in a non-destructive manner.[3] This document is intended for researchers, scientists, and drug development professionals seeking to accurately identify and quantify arginine methylation, with a focus on the practical application of NMR-based methodologies. While the available literature predominantly focuses on L-arginine, the NMR spectral properties of the methyl groups on the guanidino moiety are expected to be nearly identical for both D- and L-enantiomers due to their distance from the chiral center. Therefore, the data and protocols presented herein, while largely derived from studies of L-arginine, are directly applicable to the study of N-methylated D-arginine.

The Analytical Challenge: Choosing the Right Tool

The selection of an appropriate analytical method for the characterization of N-methylated arginine is contingent on the specific research question. Key considerations include the required sensitivity, the need for absolute quantification, and the importance of preserving the sample's structural integrity.

A Comparative Overview of Key Techniques
Technique Principle Advantages Disadvantages Ideal For
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Non-destructive- Provides detailed structural and dynamic information- Can distinguish between MMA, ADMA, and SDMA in a single experiment- Absolute quantification is possible- Relatively low sensitivity- Requires higher sample concentrations- Can be time-consuming- Structural biology- Studying protein-ligand interactions- Characterizing conformational changes upon methylation
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity and specificity- Can identify the precise site of methylation- High throughput- Destructive to the sample- Cannot distinguish between ADMA and SDMA without specialized fragmentation techniques- Quantification can be complex- Proteomics- Identifying novel methylation sites- Analyzing complex protein mixtures
Antibody-Based Methods (e.g., ELISA, Western Blot) Utilizes antibodies that specifically recognize methylated arginine.- High specificity and sensitivity- High throughput- Relatively inexpensive- Antibodies may have cross-reactivity issues- Provides limited structural information- Dependent on antibody availability and quality- Screening large numbers of samples- Validating hits from other methods- Assessing global methylation levels
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physical and chemical properties.- Good for quantification- Can be coupled with other detectors (e.g., MS)- Often requires derivatization of the analytes- Can be time-consuming to develop methods- Does not provide structural information on its own- Quantifying free methylated arginine in biological fluids- Preparative separation of methylated peptides

In-Depth Guide to NMR Characterization

NMR spectroscopy is uniquely positioned to provide a comprehensive characterization of N-methylated arginine residues. The distinct chemical environments of the methyl groups in MMA, ADMA, and SDMA give rise to unique and resolvable signals in NMR spectra, particularly in two-dimensional (2D) experiments.[1]

Distinguishing Methylation States by NMR

The key to identifying the specific type of arginine methylation lies in the characteristic chemical shifts of the methyl protons (¹H) and carbons (¹³C).

  • N-monomethylarginine (MMA): Possesses a single methyl group, resulting in one distinct signal in both ¹H and ¹³C NMR spectra.

  • Asymmetric Dimethylarginine (ADMA): Features two methyl groups attached to the same terminal nitrogen atom of the guanidino group. Due to the chemical environment, these two methyl groups are equivalent and give rise to a single, more intense signal in ¹H and ¹³C spectra compared to MMA.

  • Symmetric Dimethylarginine (SDMA): Has two methyl groups, each attached to a different terminal nitrogen atom. This symmetric arrangement results in a single signal for the two equivalent methyl groups.

While both ADMA and SDMA produce a single methyl signal, their chemical shifts are subtly different, allowing for their unambiguous differentiation in high-resolution NMR spectra.[1]

Table 1: Typical ¹H and ¹³C Chemical Shifts for N-methylated L-Arginine Species

Note: These values are approximate and can vary depending on the solvent, pH, temperature, and the local chemical environment within a peptide or protein. Data is primarily based on spectral analysis from studies on L-arginine methylation.[1]

Modification ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Distinguishing Features
MMA ~2.75~36.0Single methyl group signal.
ADMA ~2.85~38.5Single signal for two methyl groups, shifted downfield from MMA.
SDMA ~2.70~37.0Single signal for two methyl groups, shifted upfield from ADMA and MMA.

Experimental Protocols

The following protocols provide a starting point for the NMR analysis of N-methylated D-arginine-containing peptides or proteins. Optimization will likely be necessary based on the specific sample and available instrumentation.

Protocol 1: 1D ¹H NMR for Initial Screening

This experiment is a rapid method to assess the presence of methylated arginine and to get a preliminary idea of the relative amounts of each species.

  • Sample Preparation: Dissolve the lyophilized peptide or protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 7.0, with 150 mM NaCl) prepared in 99.9% D₂O to a final concentration of at least 100 µM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence).

    • Typical parameters on a 600 MHz spectrometer:

      • Spectral width: 12-16 ppm

      • Number of scans: 64-256 (depending on sample concentration)

      • Relaxation delay: 2-5 seconds

  • Data Processing:

    • Apply a window function (e.g., exponential) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard (0.0 ppm).

  • Analysis:

    • Integrate the signals in the methyl region (~2.7-2.9 ppm) to determine the relative abundance of MMA, ADMA, and SDMA.

Protocol 2: 2D ¹H-¹³C HSQC for Unambiguous Identification

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard for identifying and assigning the signals of N-methylated arginine. It provides a correlation between each proton and its directly attached carbon, offering superior resolution compared to 1D spectra.[4]

  • Sample Preparation: For this experiment, the sample should ideally be uniformly ¹³C-labeled, especially if it is a protein, to achieve sufficient sensitivity. For peptides, natural abundance ¹³C may be feasible at high concentrations. Prepare the sample as described in Protocol 1.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as in Protocol 1.

  • Data Acquisition:

    • Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcetgpsisp.2 in Bruker libraries).[5]

    • Typical parameters on a 600 MHz spectrometer:[5]

      • ¹H spectral width: 12-16 ppm

      • ¹³C spectral width: ~40-50 ppm (centered around the expected methyl carbon resonances)

      • Number of increments in the ¹³C dimension: 128-256

      • Number of scans per increment: 8-32

      • Relaxation delay: 1.5-2.0 seconds

  • Data Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase the spectrum and perform baseline correction.

  • Analysis:

    • Identify the cross-peaks corresponding to the ¹H-¹³C correlations of the methyl groups of MMA, ADMA, and SDMA based on their characteristic chemical shifts (see Table 1).

Visualization of Workflows

Diagram 1: Decision-Making Workflow for Arginine Methylation Analysis

Start Research Question: Characterize Arginine Methylation Q_Goal Primary Goal? Start->Q_Goal Goal_ID Identification & Structure Q_Goal->Goal_ID Structure/Dynamics Goal_Quant Screening & Quantification Q_Goal->Goal_Quant Screening/Quantification Q_Sample Sample Complexity? Sample_Pure Pure Peptide/Protein Q_Sample->Sample_Pure Low Sample_Complex Complex Mixture (Lysate) Q_Sample->Sample_Complex High Method_NMR NMR Spectroscopy Goal_ID->Method_NMR Goal_Quant->Q_Sample Method_MS Mass Spectrometry Sample_Pure->Method_MS Method_AB Antibody-Based Methods Sample_Complex->Method_AB Method_MS->Method_NMR For validation & structure Method_AB->Method_MS For hit identification

Caption: Decision tree for selecting an analytical method.

Diagram 2: Experimental Workflow for NMR Characterization

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Prep Peptide/Protein Synthesis (with ¹³C labeling if needed) Buffer Dissolution in D₂O Buffer with Internal Standard Prep->Buffer NMR_1D 1D ¹H NMR (Screening) Buffer->NMR_1D NMR_2D 2D ¹H-¹³C HSQC (Identification) NMR_1D->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction NMR_2D->Processing Assignment Peak Assignment based on Chemical Shifts (Table 1) Processing->Assignment Quant Integration & Quantification Assignment->Quant Report Report Quant->Report Final Report: - Methylation State - Relative Abundance - Structural Insights

Caption: Step-by-step workflow for NMR analysis.

Conclusion

The characterization of N-methylated D-arginine residues, while challenging, is readily achievable with the right analytical tools. NMR spectroscopy, in particular, offers a powerful, non-destructive approach for the unambiguous identification and quantification of MMA, ADMA, and SDMA. By providing detailed structural and dynamic information, NMR complements the high-sensitivity screening capabilities of mass spectrometry and antibody-based methods.[6] The protocols and data presented in this guide serve as a robust starting point for researchers venturing into the analysis of this important post-translational modification. As the interest in D-amino acid-containing peptides and proteins continues to grow, the application of these NMR methodologies will undoubtedly play a crucial role in advancing our understanding of their structure and function.

References

  • Schofield, L. C., Dialpuri, J. S., Murshudov, G. N., & Agirre, J. (2024). Post-translational modifications in the Protein Data Bank. IUCrJ, 11(Pt 5), 583–593. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fardet, A., Martin, J.-F., Canlet, C., Debrauwer, L., & Jouanin, I. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 406. [Link]

  • Szabó, L., & Tyihák, E. (2012). Role of arginine and its methylated derivatives in cancer biology and treatment. Cell Biology and Toxicology, 28(1), 1–10. [Link]

  • Schubert, M. (2015). Posttranslational Modifications of Intact Proteins Detected by NMR Spectroscopy: Application to Glycosylation. Angewandte Chemie International Edition, 54(21), 6181–6184. [Link]

  • Hu, Y., & Li, C. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 443–462. [Link]

  • NAN Protocol Collection. (2024). HSQC_CT_13C_ali.nan. Protocols.io. [Link]

  • Theillet, F.-X., Binolfi, A., Frembgen-Kesner, T., Hingorani, K., Sarkar, M., Kyne, C., Li, C., Crowley, P. B., Gierasch, L. M., Pielak, G. J., El-Mammeri, N., Smet-Nocca, C., Hanoulle, X., & Selenko, P. (2016). Cell signaling, post-translational protein modifications and NMR spectroscopy. Journal of Biomolecular NMR, 64(4), 351–367. [Link]

  • Mihailovska-Eminova, E., & Bedford, M. T. (2023). Effectors and Effects of Arginine Methylation. International Journal of Molecular Sciences, 24(8), 6982. [Link]

  • Mihailovska-Eminova, E., & Bedford, M. T. (2023). Effectors and Effects of Arginine Methylation. DigitalCommons@TMC. [Link]

  • Global, O., He, L., Pfafenrot, M., Liffers, S.-T., Nordhoff, C., Nalbant, P., & Grünewald, S. (2021). Global analysis of protein arginine methylation. Cell Reports, 36(12), 109728. [Link]

  • Fardet, A., Martin, J.-F., Canlet, C., Debrauwer, L., & Jouanin, I. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 406. [Link]

  • Pandey, N., & Mukhopadhyay, R. (2023). Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. Preprints.org. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Me-D-Arg Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-methyl-D-arginine (N-Me-D-Arg) containing peptides. It is designed for researchers in peptide therapeutics and proteomics who require precise structural validation of peptidomimetics.

Executive Summary

The incorporation of N-methyl-D-arginine (N-Me-D-Arg) into peptide sequences is a potent strategy to enhance proteolytic stability and membrane permeability. However, this dual modification—backbone N-methylation combined with D-chirality—introduces unique stereoelectronic effects that alter standard Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) fragmentation pathways.

This guide objectively compares the fragmentation behavior of N-Me-D-Arg peptides against their standard L-Arg and D-Arg counterparts, providing a self-validating protocol for their identification.

Mechanistic Divergence: The "Methyl-Chiral" Effect

To accurately interpret MS/MS spectra, one must understand how N-methylation and chirality fundamentally shift bond dissociation energies and proton mobility.

A. The N-Methylation Effect (Backbone Destabilization)

Unlike standard amide bonds, the N-methylated peptide bond lacks an amide proton (


). This has two critical consequences for fragmentation:
  • Suppression of Oxazolone Formation: The standard

    
    -ion formation pathway often involves nucleophilic attack by the amide oxygen on the preceding carbonyl proton. N-methylation blocks this specific pathway for the modified residue, often suppressing 
    
    
    
    -ions cleaved at the N-Me site.
  • Enhanced Cleavage (The "Proline Effect"): The tertiary amide bond has a lower bond dissociation energy (BDE) due to steric strain and the inductive effect of the methyl group. This typically results in enhanced cleavage of the bond N-terminal to the N-Me-D-Arg residue , yielding a dominant

    
    -ion series where N-Me-D-Arg is the N-terminal residue.
    
B. The D-Chirality Effect (Intensity Modulation)

While mass spectrometry is inherently "chiral blind" (L- and D-isomers have identical masses), the stereochemistry affects the spatial arrangement of the "mobile proton."

  • Proton Sequestration: The highly basic guanidino group of Arginine sequesters protons. In D-isomers, the spatial distance between the side chain and the backbone amide oxygen differs from the L-isomer.

  • Result: This alters the kinetics of proton transfer required for backbone cleavage, leading to reproducible intensity variations in specific

    
    -ions, though not mass shifts.
    
Diagnostic Fingerprints: N-Me-D-Arg vs. Alternatives

The following table contrasts the observable MS/MS features of N-Me-D-Arg against standard Arginine residues.

FeatureStandard L-Arg D-Arg N-Me-D-Arg (Backbone) Side-Chain Methyl (aDMA/sDMA)
Residue Mass 156.10 Da156.10 Da170.12 Da (+14.[1]02)170.12 Da (+14.[1]02)
Immonium Ion

129.11

129.11

143.13 (Diagnostic)

129 + Neutral Losses
Key Neutral Loss

(NH

),

(CH

N

)
Similar to L-Arg-31 (CH

NH

) possible
-45 (Dimethylamine)
Fragmentation Balanced

series
Intensity shifts in

-ions
Enhanced cleavage N-term to residueSide-chain loss dominates
Marker Ion NoneNoneInternal fragments (stabilized)

46.06 (Dimethylammonium)

Critical Distinction: Do not confuse N-Me-D-Arg (backbone methylation) with Asymmetric Dimethylarginine (aDMA) . While isobaric, aDMA produces a distinct side-chain marker ion at


 46.06, whereas N-Me-D-Arg produces a backbone-derived immonium ion at 

143.13.
Fragmentation Pathway Visualization

The following diagram illustrates the competing fragmentation pathways for an N-Me-D-Arg containing peptide, highlighting the formation of the diagnostic immonium ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ MobileProton Proton Transfer to Amide N Precursor->MobileProton NMe_Effect N-Methyl Steric/Inductive Effect Precursor->NMe_Effect N-Me-D-Arg CleavageStandard Standard Amide Cleavage MobileProton->CleavageStandard L-Arg y_ion y-ion (C-terminal) CleavageStandard->y_ion b_ion b-ion (Oxazolone) CleavageStandard->b_ion EnhancedCleavage Enhanced Cleavage (N-term to N-Me-Arg) NMe_Effect->EnhancedCleavage EnhancedCleavage->y_ion Dominant Species ImmoniumFormation Internal Cleavage (a/y type) EnhancedCleavage->ImmoniumFormation DiagnosticIon Diagnostic Immonium m/z 143.13 ImmoniumFormation->DiagnosticIon +14 Da Shift

Caption: Comparative fragmentation pathways showing the enhanced cleavage and diagnostic immonium ion formation characteristic of N-Me-D-Arg residues.

Validated Experimental Protocol

To reliably characterize N-Me-D-Arg peptides, use the following self-validating workflow. This protocol prioritizes HCD (Higher-Energy Collisional Dissociation) over CID, as HCD is more effective at generating low-mass diagnostic immonium ions.

Step 1: Sample Preparation
  • Solvent: 50% Acetonitrile / 0.1% Formic Acid.[1] Avoid ion-pairing agents (TFA) if possible, as they can suppress signal, though they improve peak shape for Arginine-rich peptides.

  • Concentration: 500 fmol/µL to 1 pmol/µL.[1]

Step 2: LC-MS/MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution is essential to distinguish

    
     143.13 from noise).
    
  • Ionization: ESI Positive Mode.

  • Fragmentation Mode: Stepped HCD .

    • Setting: Normalized Collision Energy (NCE) 25, 30, 35.

    • Reasoning: Lower energies preserve the backbone

      
      -series for sequencing; higher energies are required to liberate the stable cyclic immonium ion (
      
      
      
      143) from the basic Arginine side chain.
Step 3: Data Analysis & Validation Criteria
  • Locate the Precursor: Confirm the mass shift of +14.016 Da per N-Me group relative to the non-methylated sequence.

  • Extract Ion Chromatogram (XIC): Plot XIC for

    
     143.13 (Tolerance ± 5 ppm).
    
    • Pass: Distinct peak co-eluting with the precursor.

    • Fail: Absence of 143.13 suggests lack of N-methylation or side-chain methylation (check for

      
       46).
      
  • Sequence Mapping: Look for a "gap" in the

    
    -ion series corresponding to 170.12 Da (N-Me-Arg residue mass).[1]
    
  • Chiral Check (Optional): If D vs L differentiation is critical, synthesize the L-isomer standard. Co-inject. The D-isomer typically elutes earlier on C18 columns due to slightly different hydrophobicity and hydrogen bonding capability.

References
  • Papayannopoulos, I. A. (1995).[1][2] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. Link[1]

  • Falick, A. M., et al. (1993).[1] Low-mass ions produced from peptides by high-energy collision-induced dissociation.[1] Journal of the American Society for Mass Spectrometry. Link[1]

  • Gehrig, P. M., et al. (2004).[1] Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. Link[1]

  • Sripadi, P., et al. (2019).[1][3] ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry. Link

  • Ting, Y. S., et al. (2009).[1] Analysis of Arginine Methylation. Annual Review of Genomics and Human Genetics. Link

Sources

Comparative Synthesis Guide: Boc-N-Me-D-Arg(Tos)-OH vs. Fmoc-N-Me-D-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Boc-N-Me-D-Arg(Tos)-OH and Fmoc-N-Me-D-Arg(Pbf)-OH , two critical building blocks for incorporating N-methylated D-Arginine into peptides.

  • Fmoc-N-Me-D-Arg(Pbf)-OH is the modern industry standard, favored for its compatibility with automated synthesizers and safer, orthogonal deprotection conditions (TFA). However, the bulky Pbf group combined with N-methylation creates significant steric hindrance, requiring high-efficiency coupling reagents (e.g., HATU, PyAOP) and elevated temperatures.

  • Boc-N-Me-D-Arg(Tos)-OH is reserved for specialized applications, particularly when synthesizing "difficult sequences" prone to aggregation. The protonated N-terminus during Boc deprotection disrupts secondary structures, potentially improving yield. However, the requirement for anhydrous Hydrogen Fluoride (HF) cleavage limits its utility to specialized facilities.

Part 1: Chemical Profile & Properties

FeatureFmoc-N-Me-D-Arg(Pbf)-OHBoc-N-Me-D-Arg(Tos)-OH
Strategy Fmoc (Base Labile)Boc (Acid Labile)

-Amine Protection
Fmoc (Removed by Piperidine)Boc (Removed by TFA)
Side-Chain Protection Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Tos (Tosyl / p-Toluenesulfonyl)
Final Cleavage TFA / TIS / Water (Mild Acid)HF / p-Cresol (Strong Acid)
Steric Profile High: N-Me + Bulky Pbf groupModerate: N-Me + Planar Tos group
Solubility High in DMF/DMSO; Pbf adds lipophilicityModerate; Tos is hydrophobic
Major Side Risk

-Lactam formation; Trp alkylation by Pbf
HF handling hazards; Benzyl cation scavenging

Part 2: Strategic Analysis

The Steric Barrier: Pbf vs. Tosyl

The primary synthetic challenge with N-methylated Arginine is steric hindrance . N-methylation drastically reduces the nucleophilicity of the amine and hinders the approach of the next activated amino acid.

  • Fmoc/Pbf Challenge: The Pbf group is structurally massive.[1] When combined with the N-methyl group on the

    
    -amine, it creates a "steric wall" that severely impedes coupling efficiency.
    
  • Boc/Tos Advantage: The Tosyl group is planar and less bulky than Pbf. While N-methylation still presents a barrier, the side-chain interference is marginally lower in the Boc derivative.

Aggregation and Solvation
  • Fmoc Strategy: N-methylated peptides are prone to aggregation (β-sheet formation is disrupted, but cis/trans isomerism of the amide bond complicates folding). Fmoc synthesis keeps the growing chain neutral during coupling, which can sometimes lead to aggregation-based termination.

  • Boc Strategy: The removal of the Boc group exposes a protonated amine (

    
    ). This positive charge repels inter-chain aggregation, often resulting in higher crude purity for "difficult" hydrophobic sequences.
    
Side Reaction: -Lactam Formation

Both derivatives are susceptible to intramolecular nucleophilic attack by the


-nitrogen of the guanidino group onto the activated 

-carboxyl group, forming a

-lactam.
  • Mechanism: The N-methyl group does not prevent this, as the

    
    -nitrogen remains nucleophilic.
    
  • Prevention: Fast activation is critical. Slow activation (e.g., standard DIC/HOBt) allows time for the side chain to cyclize. HATU or PyAOP are mandatory to outcompete this cyclization.

Part 3: Visualization of Workflows

Diagram 1: Comparative SPPS Workflow

This diagram illustrates the orthogonal deprotection pathways and the critical "danger zones" for each strategy.

SPPS_Comparison cluster_Fmoc Fmoc Strategy (Standard) cluster_Boc Boc Strategy (Difficult Sequences) F_Start Resin-Bound Peptide (Fmoc-Protected) F_Deprotect Deprotection (20% Piperidine/DMF) F_Start->F_Deprotect F_Wash Wash (DMF) F_Deprotect->F_Wash F_Couple Coupling Step AA: Fmoc-N-Me-D-Arg(Pbf)-OH Reagents: HATU/HOAt/DIEA F_Wash->F_Couple F_Cleave Final Cleavage 95% TFA / 2.5% TIS / 2.5% H2O F_Couple->F_Cleave B_Start Resin-Bound Peptide (Boc-Protected) B_Deprotect Deprotection (50% TFA/DCM) B_Start->B_Deprotect B_Neutralize Neutralization (10% DIEA/DCM) B_Deprotect->B_Neutralize B_Couple Coupling Step AA: Boc-N-Me-D-Arg(Tos)-OH Reagents: HATU or PyBroP B_Neutralize->B_Couple B_Cleave Final Cleavage Anhydrous HF / p-Cresol (High Hazard) B_Couple->B_Cleave

Figure 1: Parallel workflows showing the distinct deprotection and cleavage environments. Note the "High Hazard" HF step in the Boc pathway.

Part 4: Experimental Protocols

Protocol A: Fmoc Coupling of N-Me-D-Arg(Pbf)

Use this protocol to overcome steric hindrance and prevent lactamization.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[2]

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 30 mins. Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash thoroughly (5x DMF).

  • Activation (Pre-activation is risky due to lactamization):

    • Dissolve Fmoc-N-Me-D-Arg(Pbf)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Critical: Do not let the activated mixture sit for >1 minute before adding to resin.

  • Coupling:

    • Add mixture to resin.[3]

    • Microwave Option: Heat to 75°C for 5 minutes (Power 25W).

    • Room Temp Option: Double couple (2 x 1 hour).

  • Monitoring: Standard Kaiser test may fail (secondary amine). Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Protocol B: Coupling Onto the N-Methylated Terminus

This is the most difficult step. The N-methyl group sterically blocks the incoming AA.

Reagents:

  • Reagent: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or HATU .

  • Conditions: Elevated temperature is almost always required.

Step-by-Step:

  • Deprotection: Remove Fmoc/Boc from the N-Me-Arg residue on resin.

  • Activation:

    • Dissolve Next-AA-OH (5.0 eq) and PyBroP (5.0 eq) in DMF.

    • Add DIEA (10.0 eq).

  • Reaction:

    • Add to resin containing H-N-Me-D-Arg-Peptide.

    • React for 2–4 hours at 50°C .

    • Repeat coupling (Double Couple) is highly recommended.

Protocol C: Cleavage Cocktails

1. Fmoc (TFA Cleavage):

  • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).[4]

  • Time: 2–3 hours at Room Temp.

  • Note: If Trp is present, add DTT or use Reagent K to prevent Pbf alkylation of the indole ring.

2. Boc (HF Cleavage):

  • Apparatus: Teflon HF line (Glass is dissolved by HF).

  • Cocktail: Anhydrous HF (90%) / p-Cresol (10%) / p-Thiocresol (trace).

  • Temp: 0°C for 1 hour.

  • Safety: Extreme Caution. HF causes deep, painless burns that lead to bone necrosis. Full PPE and Calcium Gluconate gel must be available.

Part 5: References

  • BenchChem. (2025).[5][3] Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Retrieved from

  • Coste, J., et al. (1998). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Journal of Organic Chemistry. Retrieved from

  • Aapptec. (n.d.). Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH Technical Bulletin. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Pbf vs Tos stability).

  • ChemPep. (n.d.). Fmoc-D-Arg(Pbf)-OH Product Guide. Retrieved from

Sources

Biological activity comparison of D-Arg vs L-Arg peptide analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Chiral Switch: Strategic Rationale

In peptide drug discovery, the substitution of natural L-Arginine (L-Arg) with its D-enantiomer (D-Arg) is a high-impact "chiral switch" strategy. This modification is not merely a structural tweak; it fundamentally alters the peptide's pharmacokinetic (PK) profile and pharmacodynamic (PD) selectivity.

For researchers, the decision to incorporate D-Arg rests on a trade-off between proteolytic stability and receptor affinity . While L-Arg is the native substrate for biological machinery, making it highly active but unstable, D-Arg acts as a steric blocker to degradation, often at the cost of binding affinity—unless the target is non-chiral (e.g., bacterial membranes).

Core Comparison at a Glance:

FeatureL-Arg Peptides (Native)D-Arg Peptides (Analogs)
Proteolytic Stability Low (Susceptible to Trypsin/Serum proteases)High (Resistant to enzymatic cleavage)
Receptor Affinity High (Native "Lock and Key" fit)Variable (Often reduced, unless optimized)
Membrane Permeability Moderate (Translocation + Endocytosis)High (Enhanced intracellular stability)
Immunogenicity Potential risk (T-cell epitopes)Generally lower (Poor MHC binding)
Mechanisms of Action
2.1. Proteolytic Stability: The "Steric Gate"

The primary driver for D-Arg substitution is resistance to trypsin-like proteases. Trypsin cleaves exclusively at the C-terminal side of L-Arg and L-Lys. The active site of trypsin contains a catalytic triad (His-Asp-Ser) oriented to stabilize the L-enantiomer's tetrahedral intermediate. D-Arg presents its side chain in a spatial orientation that sterically clashes with the enzyme's S1 binding pocket, effectively rendering the peptide bond "invisible" to the protease.

2.2. Receptor Binding: The "Induced Fit" vs. "Mismatch"
  • Chiral Targets (GPCRs/Enzymes): Most mammalian receptors are chiral. Replacing L-Arg with D-Arg usually disrupts the specific hydrogen bonding network required for high-affinity binding. However, in specific cases (e.g., Vasopressin analogs), this disruption is intentional to reduce binding to off-target receptors (e.g., reducing V1a affinity while retaining V2 affinity).

  • Non-Chiral Targets (Membranes): Antimicrobial Peptides (AMPs) target the lipid bilayer. Since lipids are not chirally selective in the same way protein pockets are, D-Arg AMPs often retain full potency while gaining stability.

Comparative Case Studies
Case Study A: Specificity Modulation in GPCR Ligands
  • Subject: Vasopressin (AVP) vs. Desmopressin (dDAVP).

  • Goal: Treat Diabetes Insipidus without causing vasoconstriction.

  • Mechanism: Native AVP contains L-Arg at position 8. It binds both V1 (blood vessels) and V2 (kidney) receptors.[1][2] Substituting L-Arg with D-Arg (and deaminating Cys1) creates dDAVP. The D-Arg8 modification creates a conformation that is incompatible with the V1 receptor but compatible with the V2 receptor.

Table 1: Pharmacological Profile of L-Arg vs D-Arg Vasopressin Analogs

ParameterArginine Vasopressin (L-Arg)Desmopressin (D-Arg)Impact of D-Arg
Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-L-Arg -GlyMpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg -GlyConformation Shift
V2:V1 Selectivity ~1 : 1 (Non-selective)~1500 : 1 (Highly V2 Selective)Eliminates pressor side effects
Serum Half-Life 10–35 minutes3–9 hoursPrevents rapid proteolysis
Clinical Use Shock (Vasoconstriction)Bedwetting/Hemophilia ALong-acting antidiuretic
Case Study B: Antimicrobial Peptides (AMPs)
  • Subject: R4F4 (Cationic AMP) vs D-R4F4.

  • Observation: The D-enantiomer retains antimicrobial activity but is stable in serum.

  • Data:

    • E. coli MIC (L-form): 4 µM (In buffer), >64 µM (In Serum).

    • E. coli MIC (D-form): 4 µM (In buffer), 4 µM (In Serum).

Visualization of Mechanisms
Diagram 1: Proteolytic Stability & Receptor Selectivity Logic

D_Arg_Mechanism Peptide Peptide Sequence L_Arg L-Arg Substitution Peptide->L_Arg D_Arg D-Arg Substitution Peptide->D_Arg Protease Trypsin/Serum Protease L_Arg->Protease Fits Active Site Receptor Chiral Receptor (GPCR) L_Arg->Receptor High Affinity (Native) D_Arg->Protease Steric Clash D_Arg->Receptor Altered Conformation Membrane Lipid Membrane (AMP Target) D_Arg->Membrane Retained Activity Degradation Low Bioavailability Protease->Degradation Rapid Hydrolysis Stability High Bioavailability Long Half-Life Protease->Stability No Cleavage

Caption: Comparative fate of L-Arg vs D-Arg peptides. D-Arg evades proteolysis (Green path) but may alter receptor binding.

Experimental Protocols
Protocol A: Comparative Serum Stability Assay

Use this protocol to quantify the half-life extension provided by D-Arg substitution.

  • Preparation: Dissolve L-Arg and D-Arg analog peptides in PBS to a final concentration of 1 mg/mL.

  • Incubation: Mix 100 µL of peptide solution with 900 µL of pooled human serum (pre-warmed to 37°C).

  • Sampling: At time points t=0, 15, 30, 60, 120, and 240 min, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins. Vortex and centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject the supernatant into an RP-HPLC (C18 column). Monitor UV absorbance at 214 nm.

  • Calculation: Plot Peak Area vs Time. Fit to a first-order decay equation:

    
     to determine 
    
    
    
    .
    • Expected Result: L-Arg

      
       < 30 min; D-Arg 
      
      
      
      > 4 hours.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Use this to verify if D-Arg substitution affects biological potency against bacteria.

  • Inoculum: Dilute overnight bacterial culture (E. coli or S. aureus) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 50 µL of inoculum to a 96-well plate.

  • Treatment: Add 50 µL of serial peptide dilutions (from 64 µM down to 0.125 µM). Include L-Arg and D-Arg variants in parallel rows.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600. The MIC is the lowest concentration with no visible growth.

    • Validation: If MIC(D-Arg) >> MIC(L-Arg), the mechanism likely involves a chiral protein receptor. If MIC(D-Arg) ≈ MIC(L-Arg), the mechanism is likely membrane disruption.

Decision Matrix for Researchers

When should you use D-Arg?

Decision_Matrix Start Start: Peptide Design Goal TargetType Is the Target Chiral? (Receptor vs Membrane) Start->TargetType No (Membrane/DNA) No (Membrane/DNA) TargetType->No (Membrane/DNA) Non-Chiral Yes (GPCR/Enzyme) Yes (GPCR/Enzyme) TargetType->Yes (GPCR/Enzyme) Chiral StabilityIssue Is Serum Stability a Limiting Factor? Yes Yes StabilityIssue->Yes High Degradation No No StabilityIssue->No Stable Enough Use D-Arg Use D-Arg No (Membrane/DNA)->Use D-Arg High Stability Retained Potency Yes (GPCR/Enzyme)->StabilityIssue Test D-Arg Scan Test D-Arg Scan Yes->Test D-Arg Scan Try D-Arg at Non-Critical Residues Retro-Inverso Retro-Inverso Test D-Arg Scan->Retro-Inverso Alternative: Invert Sequence + D-AA Stick to L-Arg Stick to L-Arg No->Stick to L-Arg Max Affinity

Caption: Strategic workflow for deciding when to implement D-Arg substitution in peptide development.

References
  • Manning, M., et al. (2008). Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents. Progress in Brain Research.

  • Hong, S.Y., et al. (1999). The effect of D-amino acid substitution on the stability and the biological activity of an antimicrobial peptide.[3] Peptides.[3][4][5][6]

  • Verdurmen, W.P., et al. (2011). Preferential uptake of L- versus D-amino acid cell-penetrating peptides in a cell type-dependent manner. Journal of Controlled Release.

  • FDA Label. (2007). DDAVP (desmopressin acetate) Tablets, Nasal Spray, and Injection.[1] FDA Access Data.

  • Brogden, R.N., et al. (1976). Desmopressin: A review of its pharmacological properties and therapeutic efficacy in the treatment of diabetes insipidus and nocturnal enuresis. Drugs.[1][2][7][8][9][10][11][12]

Sources

Validating Chirality and Optical Purity of Boc-N-Me-D-Arg(Tos)-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Application Scientists[1]

Executive Summary: The Chirality Challenge

Boc-N-Me-D-Arg(Tos)-OH (N-alpha-t-Butoxycarbonyl-N-alpha-methyl-N-omega-tosyl-D-arginine) is a high-value building block used in the synthesis of proteolysis-resistant peptidomimetics.[1] Its structural complexity introduces two critical quality attributes (CQAs) that must be rigorously validated:

  • D-Configuration: The presence of the L-enantiomer (impurity) can abolish biological activity or induce off-target toxicity.[1]

  • N-Methylation: This modification introduces steric hindrance, altering the molecule's interaction with chiral selectors compared to standard arginine derivatives.

This guide compares the three primary methodologies for validating optical purity—Chiral HPLC , Marfey’s Analysis , and Polarimetry —providing actionable protocols for the senior analyst.

Comparative Analysis of Methodologies
FeatureMethod A: Direct Chiral HPLC Method B: Marfey’s Method (Derivatization) Method C: Polarimetry (Specific Rotation)
Principle Direct separation on chiral stationary phase (CSP).[1][2][3][4]Chemical derivatization with chiral reagent (FDAA) followed by achiral HPLC.Rotation of plane-polarized light by the bulk solution.
Sensitivity (LOD) High (< 0.1% L-isomer).[1]Very High (< 0.05% L-isomer).[1]Low (Requires >1-2% impurity to detect).[1]
Specificity Excellent (Separates enantiomers & diastereomers).[5]Excellent (Separates diastereomeric derivatives).Poor (Aggregate value; easily skewed by other chiral impurities).
Throughput High (20-30 min run).[1]Low (Requires deprotection + 1-2 hr reaction).[1]High (Instant reading).
Suitability for N-Me Best. Direct analysis avoids reaction kinetics issues.[1]Good. Requires optimized conditions due to steric hindrance of N-Me amine.ID Only. Not suitable for quantitative purity.
Decision Framework: Selecting the Right Protocol

The following decision tree illustrates the logical flow for selecting the validation method based on the stage of development and available resources.

MethodSelection Start Start: Optical Purity Check QuantRequired Is Quantitative Purity (<0.5%) Required? Start->QuantRequired IsRefAvailable Is the L-Enantiomer Reference Standard Available? DirectHPLC PROTOCOL 1: Direct Chiral HPLC (Gold Standard) IsRefAvailable->DirectHPLC Yes Marfeys PROTOCOL 2: Marfey's Analysis (Chemical Verification) IsRefAvailable->Marfeys No (Self-referencing) QuantRequired->IsRefAvailable Yes Polarimetry PROTOCOL 3: Polarimetry (Identity Test Only) QuantRequired->Polarimetry No (ID only)

Figure 1: Method Selection Decision Tree. Green indicates the preferred path for QC release.

Deep Dive: Protocol 1 - Direct Chiral HPLC (The Gold Standard)

Direct analysis is preferred because it avoids the chemical handling steps that could induce racemization or incomplete derivatization.

Mechanism of Action

The N-methyl group and the bulky Tosyl protection create a unique 3D footprint. Immobilized polysaccharide columns (Amylose or Cellulose derivatives) are most effective because they form "chiral grooves" that can accommodate the aromatic Tosyl group while discriminating the alpha-carbon stereochemistry.

Recommended Method Development Strategy

Do not rely on a single column. Use a screening approach with Polysaccharide-based columns (e.g., Chiralpak IA/IC or Lux Cellulose-2).[1]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Primary Screen: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1]

    • Alternative (Polar Mode): Acetonitrile : Methanol : TFA (95 : 5 : 0.1).

    • Note: The addition of 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Sample Preparation:

    • Dissolve Boc-N-Me-D-Arg(Tos)-OH at 1.0 mg/mL in the mobile phase.[1]

    • Crucial: If solubility is poor in Hexane, dissolve in minimal DCM or MeOH first, then dilute with Hexane.

  • System Suitability:

    • Inject a racemic mixture (mix D- and L- standards 1:1).[1]

    • Acceptance Criteria: Resolution (

      
      ) > 2.0.
      
  • Detection:

    • UV at 230 nm (Tosyl absorption maximum) or 210 nm (Amide bond). The Tosyl group provides a strong chromophore, making UV detection highly sensitive.

Typical Performance Metrics:

Parameter Expected Value
Retention Time (D-isomer) ~8-12 min (Column dependent)

| Selectivity (


) | > 1.2 |
| Limit of Quantitation (LOQ) | 0.05% |[1]
Deep Dive: Protocol 2 - Modified Marfey’s Method

Use this method when a chiral column is unavailable or to cross-validate HPLC results.[1]

Technical Challenge: Marfey’s reagent (FDAA) reacts with primary and secondary amines. However, the N-methyl group on your molecule hinders the nucleophilic attack, requiring harsher conditions than standard amino acids. Furthermore, the Boc group must be removed before derivatization.

Workflow Diagram

MarfeysWorkflow Sample Boc-N-Me-D-Arg(Tos)-OH Deprotect 1. Deprotection (TFA/DCM, 30 min) Sample->Deprotect Neutralize 2. Neutralize (NaHCO3) Deprotect->Neutralize React 3. Derivatization (L-FDAA, 50°C, 2h) Neutralize->React Analyze 4. Achiral HPLC (C18 Column) React->Analyze

Figure 2: Modified Marfey's Workflow for N-Methylated/Boc-Protected Amino Acids.

Detailed Protocol:

  • Deprotection (Boc Removal):

    • Dissolve 1 mg of sample in 100 µL TFA/DCM (1:1).

    • Stir for 30 min at RT. Evaporate to dryness under

      
      .
      
    • Note: The Tosyl group remains stable under these conditions.

  • Derivatization:

    • Redissolve residue in 100 µL

      
       + 50 µL 1M 
      
      
      
      .
    • Add 100 µL of 1% L-FDAA (Marfey’s Reagent) in acetone.

    • Critical Modification: Heat at 50°C for 2 hours . (Standard Marfey's is 40°C/1h; N-Me requires more energy).[1]

  • Quenching:

    • Cool and add 20 µL 2M HCl to stop the reaction.

  • Analysis (Achiral C18):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

    • Gradient: 10% to 60% ACN in 0.1% TFA over 40 min.

    • Elution Logic: The L-FDAA-D-Arg derivative will elute at a different time than the L-FDAA-L-Arg derivative (diastereomers).[1]

Protocol 3: Polarimetry (Why it Fails)

While pharmacopeias often list specific rotation


, this method is insufficient  for high-purity validation of Boc-N-Me-D-Arg(Tos)-OH.[1]
  • Low Magnitude: The specific rotation is often small (e.g.,

    
    ), meaning a 1% impurity change results in a rotation shift smaller than the instrument's error margin.
    
  • Solvent Effects: Rotation is highly sensitive to trace water in DMF or solvent pH.

  • Recommendation: Use only for "Identity" confirmation, never for "Purity."

References
  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][6][7][8][][10][11][12] Link

  • Sigma-Aldrich. (n.d.).[1][10][13] Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Technical Poster. Link

  • Phenomenex. (2016). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Application Note. Link

  • Novabiochem. (2024). Boc-Arg(Tos)-OH Product Specification and Analysis. Merck KGaA. Link[1]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary and secondary amino acids. Tetrahedron Letters. Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling Boc-N-Me-D-Arg(Tos)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an authoritative, operational safety protocol for handling Boc-N-Me-D-Arg(Tos)-OH . This content is structured for immediate application in drug discovery and peptide synthesis laboratories.

Compound Identity:


-t-Butyloxycarbonyl-

-methyl-

-tosyl-D-arginine CAS Registry (Proxy L-Isomer): 108695-16-5 (L-isomer reference for safety data) Application: Solid Phase Peptide Synthesis (SPPS), Peptidomimetic Development.[1][2][3]

Executive Hazard Assessment

As a Senior Application Scientist, I categorize this compound as a Level 1 Low-Hazard Solid that becomes a Level 2 Process Risk when solubilized.

While many protected amino acids are officially classified as "Not Hazardous" under GHS due to lack of acute toxicity data, prudent laboratory practice (GLP) dictates treating N-methylated derivatives as potential bioactive irritants.[1][2][3] The primary risks are not the solid itself, but (1) inhalation of fine particulates during weighing and (2) exposure to the organic solvents (DMF, DCM) required for its use.[3]

Hazard DomainRisk LevelMechanism of Action
Inhalation ModerateFine lyophilized powder can irritate the upper respiratory tract (H335).[1][2][3]
Skin/Eye Low/ModerateMechanical irritation from dust; potential chemical irritation (H315, H319).[2][3]
Solvent Interaction High When dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane), the solution allows rapid transdermal absorption of the compound.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for the chemical, but for the workflow.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) N95 Mask (Secondary)Engineering controls (Hood) are mandatory.[1][2][3] The compound is often fluffy/electrostatic; an N95 prevents accidental inhalation of airborne particulates outside the hood.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient if splashing occurs during solubilization.[2][3] Goggles seal against vapors from the solvent carrier.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Crucial: While nitrile resists the solid, it degrades rapidly in DCM (a common solvent for this reagent).[2][3] Double gloving provides a "breakthrough buffer" time to change gloves if splashed.[2]
Body Tyvek® Sleeves + Lab Coat Standard cotton coats absorb liquids.[2][3] Tyvek sleeves protect the wrist gap—the most common site of exposure during reaching movements in the hood.
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the state of matter (Solid vs. Solution).

PPE_Logic Start Handling Boc-N-Me-D-Arg(Tos)-OH State Determine State Start->State Solid Solid (Powder) State->Solid Solution Solution (in DMF/DCM) State->Solution Risk_Dust Risk: Dust Inhalation Solid->Risk_Dust Risk_Absorb Risk: Transdermal Absorption via Solvent Carrier Solution->Risk_Absorb PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood Risk_Dust->PPE_Solid PPE_Solvent PPE: Double Nitrile (Change <15m) + Splash Goggles + Tyvek Sleeves Risk_Absorb->PPE_Solvent

Figure 1: PPE Selection Architecture based on physical state and associated risk vectors.

Operational Protocol: From Storage to Solution[2][3][4]

This protocol ensures the integrity of the hygroscopic reagent while maximizing safety.

Phase 1: Equilibration (The "Dry" Step)

Why: Boc-protected amino acids are hygroscopic.[1][2][3] Opening a cold bottle introduces atmospheric water, which hydrolyzes the Boc group or causes clumping.

  • Remove the container from storage (-20°C or 4°C).

  • Do NOT open immediately.

  • Allow the container to warm to room temperature (approx. 30–60 mins) inside a desiccator if available, or on the benchtop.

  • Wipe the exterior with a dry cloth before opening to remove condensation.

Phase 2: Weighing & Transfer

Why: Static electricity can cause the powder to "jump," leading to contamination and inhalation risk.[2][3]

  • Workspace: Operate strictly inside a chemical fume hood.

  • Anti-Static: Use an anti-static gun or wipe on the spatula and weighing boat.[2][3]

  • Transfer: Weigh the required amount into a tared vial.

  • Closure: Immediately recap the stock bottle and seal with Parafilm to maintain anhydrous conditions.

Phase 3: Solubilization (The High-Risk Step)

Why: This is where the hazard profile shifts from "Irritant" to "Permeable."[2][3]

  • Add solvent (DMF or DCM) to the vial.[3]

  • Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels.[2]

  • Inspection: Ensure the solution is clear. If turbidity persists, the D-Arg derivative may require slight warming (max 35°C) or addition of NMP (N-Methyl-2-pyrrolidone).[1][2]

Visualization: Operational Workflow

Workflow Storage 1. Cold Storage (-20°C) Equilibration 2. Thermal Equilibration (Warm to RT, Closed) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood) Equilibration->Weighing Anti-static precautions Solubilization 4. Solubilization (Add DMF/DCM) Weighing->Solubilization High PPE Alert Synthesis 5. SPPS Coupling Solubilization->Synthesis

Figure 2: Step-by-step operational lifecycle ensuring chemical stability and operator safety.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust).[2][3] Cover with wet paper towels (water/ethanol mix) to dampen, then wipe up.[2] Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.[2][3] Treat as Halogenated Solvent Waste if DCM was used.

Disposal Classification

Dispose of all materials according to local EHS regulations.

  • Solid Waste: "Hazardous Chemical Solid" (due to Boc/Tosyl groups).[2][3]

  • Liquid Waste: "Organic Solvent Waste" (Segregate Halogenated vs. Non-Halogenated).[2][3]

  • Contaminated PPE: Gloves and wipes contaminated with the solution must be disposed of as solid hazardous waste, not regular trash.[3]

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Boc-Arg(Tos)-OH. Retrieved from

  • PubChem. Compound Summary: N-alpha-Boc-N-omega-tosyl-L-arginine.[1][2][3][4] National Library of Medicine. Retrieved from [1][2]

  • Bachem. Handling and Storage of Amino Acid Derivatives. Retrieved from [1][2][3]

  • Cayman Chemical. Safety Data Sheet: Boc-Arg(Boc)2-OH. Retrieved from [1][2]

(Note: While specific SDS for the N-Me-D-Arg isomer may be proprietary to custom synthesis houses, the safety data for the L-isomer [Ref 1, 2] and general Boc-amino acid handling protocols [Ref 3] provide the authoritative baseline for this guide.)

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.